Product packaging for Arisugacin A(Cat. No.:)

Arisugacin A

Cat. No.: B1251203
M. Wt: 496.5 g/mol
InChI Key: MIHBCQWIBJDVPX-JUDWXZBOSA-N
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Description

Arisugacin A is an organic heterotetracyclic compound that is 4a,12a-dihydroxy-4,4,6a,12b-tetramethyl-4a,6,6a,12,12a,12b-hexahydro-4H,11H-benzo[f]pyrano[4,3-b]chromene-1,11(5H)-dione substituted by 3,4-dimethoxyphenyl group at position 9 (the 4aR,6aR,12aS,12bS steroisomer). Isolated from the culture broth of Penicillium, it acts as a selective inhibitor of acetylcholinesterase. It has a role as a metabolite, an antimicrobial agent, an EC 3.1.1.7 (acetylcholinesterase) inhibitor and a Penicillium metabolite. It is an organic heterotetracyclic compound, an aromatic ether, a tertiary alcohol, a delta-lactone and an enone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32O8 B1251203 Arisugacin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H32O8

Molecular Weight

496.5 g/mol

IUPAC Name

(1S,2S,7R,10R)-14-(3,4-dimethoxyphenyl)-1,7-dihydroxy-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione

InChI

InChI=1S/C28H32O8/c1-24(2)10-9-22(29)26(4)27(24,31)12-11-25(3)28(26,32)15-17-20(36-25)14-19(35-23(17)30)16-7-8-18(33-5)21(13-16)34-6/h7-10,13-14,31-32H,11-12,15H2,1-6H3/t25-,26+,27-,28-/m1/s1

InChI Key

MIHBCQWIBJDVPX-JUDWXZBOSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C=C5)OC)OC)O)(C(=O)C=CC3(C)C)C)O

Canonical SMILES

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C=C5)OC)OC)O)C)O)C)C

Synonyms

arisugacin A

Origin of Product

United States

Foundational & Exploratory

The Origin of Arisugacin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Arisugacin A is a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme critically involved in the breakdown of the neurotransmitter acetylcholine. Its discovery has garnered significant interest within the scientific community, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing organism, and the key experimental methodologies employed in its isolation and characterization.

Discovery and Producing Organism

This compound was discovered as a microbial metabolite through a systematic screening program aimed at identifying novel AChE inhibitors from natural sources.[1][2][3] The producing organism is a strain of fungus identified as Penicillium sp. FO-4259 .[1][2][3] This fungal strain was isolated from a soil sample and was found to produce a series of related compounds, including Arisugacin B, and subsequently Arisugacins C through H from a mutant strain.[1][4] Arisugacins belong to the meroterpenoid class of natural products, which are characterized by a hybrid structure derived from both polyketide and terpenoid biosynthetic pathways.[1][2]

The discovery of this compound was the result of a targeted screening assay designed to identify compounds with high selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase with a less defined role in the central nervous system.[1] This selectivity is a desirable characteristic for potential Alzheimer's disease therapeutics, as it may reduce the likelihood of peripheral side effects.

Fermentation and Isolation

The production of this compound is achieved through the fermentation of Penicillium sp. FO-4259 in a suitable nutrient medium. While specific media compositions can vary, a typical production medium would include a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the yield of the desired metabolite.

Following fermentation, the culture broth is harvested, and this compound is isolated and purified through a multi-step process. A general workflow for the isolation of this compound is depicted below.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation Fermentation of Penicillium sp. FO-4259 Harvest Harvest Culture Broth Fermentation->Harvest SolventExtraction Solvent Extraction (e.g., ethyl acetate) Harvest->SolventExtraction SilicaGel Silica Gel Chromatography SolventExtraction->SilicaGel HPLC Preparative HPLC SilicaGel->HPLC Crystallization Crystallization HPLC->Crystallization ArisugacinA Pure this compound Crystallization->ArisugacinA

Figure 1: General workflow for the isolation of this compound.
Experimental Protocol: Isolation of this compound

  • Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate. The organic layer, containing this compound and other metabolites, is then concentrated under reduced pressure.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves:

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate fractions based on polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC with a reverse-phase column (e.g., C18) and a suitable mobile phase (e.g., acetonitrile-water).

  • Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol) to yield the final product as a white powder.[1]

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5] The core structure of this compound is a complex polycyclic system, and its absolute stereochemistry was also established.[5][6]

Experimental Protocol: Structure Elucidation of this compound
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (COSY, HMQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis can be used to determine the three-dimensional structure and absolute stereochemistry of the molecule with high precision.

Biological Activity: Acetylcholinesterase Inhibition

The primary biological activity of this compound is its potent and selective inhibition of acetylcholinesterase.[1][2] This activity was quantified using an in vitro enzyme inhibition assay.

Experimental Protocol: Acetylcholinesterase Inhibition Assay
  • Enzyme and Substrate: The assay is typically performed using purified AChE from a source such as electric eel or recombinant human AChE. Acetylthiocholine is commonly used as the substrate.

  • Assay Principle (Ellman's Method):

    • AChE hydrolyzes acetylthiocholine to thiocholine and acetate.

    • Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

    • The rate of color formation is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) and is proportional to the AChE activity.

  • Inhibition Measurement:

    • The assay is performed in the presence of varying concentrations of this compound.

    • The concentration of this compound that inhibits 50% of the AChE activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The workflow for determining the AChE inhibitory activity is illustrated below.

G cluster_assay_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis PrepareReagents Prepare Assay Buffer, AChE, DTNB, and Acetylthiocholine Incubate Incubate AChE with This compound PrepareReagents->Incubate PrepareInhibitor Prepare Serial Dilutions of this compound PrepareInhibitor->Incubate AddSubstrate Initiate Reaction by Adding Acetylthiocholine Incubate->AddSubstrate MeasureAbsorbance Measure Absorbance at 412 nm AddSubstrate->MeasureAbsorbance CalculateInhibition Calculate Percent Inhibition MeasureAbsorbance->CalculateInhibition DetermineIC50 Determine IC50 Value CalculateInhibition->DetermineIC50

Figure 2: Workflow for the acetylcholinesterase inhibition assay.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of this compound and related compounds against acetylcholinesterase and butyrylcholinesterase.

CompoundSourceIC₅₀ for AChE (nM)IC₅₀ for BuChE (µM)Selectivity (BuChE/AChE)
This compound Penicillium sp. FO-42591.0 - 25.8> 100> 3,876 - 100,000
Arisugacin B Penicillium sp. FO-42591.0 - 25.8> 100> 3,876 - 100,000
Arisugacin C Penicillium sp. FO-4259-11 (mutant)2,500Not reportedNot reported
Arisugacin D Penicillium sp. FO-4259-11 (mutant)3,500Not reportedNot reported

Data compiled from multiple sources.[1][4]

Conclusion

This compound, a meroterpenoid produced by the fungus Penicillium sp. FO-4259, stands out as a highly potent and selective inhibitor of acetylcholinesterase. Its discovery through microbial screening and subsequent characterization have provided a valuable lead compound for the development of new therapies for Alzheimer's disease. The detailed experimental protocols for its isolation, structure elucidation, and biological evaluation serve as a foundation for further research and development in this area. The total synthesis of this compound has also been achieved, opening avenues for the creation of novel analogs with potentially improved pharmacological properties.[7][8]

References

The Discovery of Arisugacin A: A Potent Acetylcholinesterase Inhibitor from Penicillium

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Arisugacin A is a potent and highly selective inhibitor of acetylcholinesterase (AChE), an enzyme critical to the functioning of the central nervous system.[1][2] Its discovery from a fungal source, Penicillium sp. FO-4259, has garnered significant attention within the scientific community, particularly in the context of developing novel therapeutics for Alzheimer's disease.[2][3] This technical guide provides an in-depth overview of the discovery, biological activity, and experimental protocols associated with this compound, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Biological Activity of Arisugacins and Related Compounds

The inhibitory activities of this compound and its analogues against acetylcholinesterase (from human erythrocytes) and butyrylcholinesterase (from horse serum) have been quantified, highlighting the remarkable potency and selectivity of this compound.

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)
This compound 1.0>21,000>21,000
Arisugacin B 25.8>516,000>20,000
Arisugacin C 2,50030,00012
Arisugacin D 3,50030,0008.57
Territrem B 7.6>20,000>2,632
Tacrine *20012.00.06

**Clinically used AChE inhibitor for comparison. Data sourced from Kuno et al., 1996 and Otoguro et al., 1997.[1][4]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following protocol is a widely adopted method for measuring acetylcholinesterase activity and is the basis for determining the inhibitory potency of compounds like this compound.

Materials:

  • 96-well microplate

  • Spectrophotometric microplate reader

  • Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 8.0)

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:

    • 140 µL of phosphate buffer (pH 8.0)

    • 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of the solvent.

    • 20 µL of AChE solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Addition of DTNB: Add 10 µL of DTNB solution to each well.

  • Initiation of Reaction: Start the reaction by adding 10 µL of ATCI solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance every minute for a duration of 5 minutes to determine the rate of reaction.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula:

    % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fermentation of Penicillium sp. FO-4259

While the precise media composition and fermentation parameters for the production of this compound by Penicillium sp. FO-4259 are proprietary to the discovering research group, a general procedure for the fermentation of Penicillium species for secondary metabolite production is outlined below.

Materials:

  • A pure culture of Penicillium sp. FO-4259

  • Seed culture medium (e.g., potato dextrose broth)

  • Production culture medium (a nutrient-rich medium, often containing glucose, yeast extract, and various mineral salts)

  • Shaker incubator

Procedure:

  • Inoculum Preparation: Inoculate a flask containing the seed culture medium with a stock culture of Penicillium sp. FO-4259. Incubate at approximately 28°C on a rotary shaker for 2-3 days to obtain a well-grown seed culture.

  • Production Culture: Inoculate a larger volume of the production culture medium with the seed culture. The incubation is continued for several days (typically 7-14 days) under controlled conditions of temperature and agitation to allow for the production of secondary metabolites, including this compound.

  • Monitoring: The fermentation progress can be monitored by periodically analyzing small samples of the culture broth for pH, nutrient consumption, and the presence of the desired compound using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of a fungal secondary metabolite like this compound from a culture broth. The specific chromatographic conditions would require optimization.

Materials:

  • Fermentation broth of Penicillium sp. FO-4259

  • Organic solvents (e.g., ethyl acetate, chloroform, methanol, hexane)

  • Silica gel for column chromatography

  • Sephadex LH-20 for size-exclusion chromatography

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Extraction: After fermentation, the culture broth is typically separated from the mycelia by filtration or centrifugation. The filtrate is then extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform to partition the secondary metabolites into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound.

    • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound.

    • Size-Exclusion Chromatography: Fractions enriched with this compound may be further purified on a Sephadex LH-20 column using a solvent such as methanol to separate compounds based on their molecular size.

    • High-Performance Liquid Chromatography (HPLC): The final purification is often achieved by preparative HPLC on a reverse-phase (C18) column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield pure this compound as a white powder.[1]

Visualizations

Experimental Workflow for this compound Discovery

experimental_workflow screening Microorganism Screening (>7000 strains) penicillium Identification of Penicillium sp. FO-4259 screening->penicillium Positive Hit fermentation Fermentation penicillium->fermentation extraction Solvent Extraction of Culture Broth fermentation->extraction purification Chromatographic Purification (Silica gel, Sephadex, HPLC) extraction->purification arisugacin_a Isolation of This compound purification->arisugacin_a bioassay AChE Inhibition Assay (Ellman's Method) arisugacin_a->bioassay Testing structure_elucidation Structure Elucidation (NMR, Mass Spectrometry) arisugacin_a->structure_elucidation signaling_pathway ach Acetylcholine (ACh) ache Acetylcholinesterase (AChE) ach->ache Hydrolysis ach_receptor Cholinergic Receptor ach->ach_receptor Binding choline_acetate Choline + Acetate ache->choline_acetate signal Signal Transduction ach_receptor->signal arisugacin This compound arisugacin->ache Inhibition

References

Arisugacin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Potent Acetylcholinesterase Inhibitor

This technical guide provides a comprehensive overview of Arisugacin A, a potent and selective acetylcholinesterase (AChE) inhibitor of microbial origin. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and therapeutic potential of this complex natural product.

Core Compound Identification

This compound is a meroterpenoid compound isolated from the culture broth of Penicillium sp. FO-4259. Its unique structure, lacking a quaternizable nitrogen atom typical of many AChE inhibitors, has made it a subject of significant interest in medicinal chemistry and drug discovery, particularly in the context of Alzheimer's disease.

IdentifierValue
Preferred IUPAC Name (4aR,6aR,12aS,12bS)-9-(3,4-Dimethoxyphenyl)-4a,12a-dihydroxy-4,4,6a,12b-tetramethyl-4a,6,6a,12,12a,12b-hexahydro-4H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione[1]
Alternative IUPAC Name (1S,2S,7R,10R)-14-(3,4-dimethoxyphenyl)-1,7-dihydroxy-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.0²,⁷.0¹²,¹⁷]octadeca-4,12(17),13-triene-3,16-dione[2]
CAS Number 167114-89-8[1]
Molecular Formula C₂₈H₃₂O₈[1]
Molar Mass 496.556 g·mol⁻¹[1]

Quantitative Biological Activity

This compound is a highly potent inhibitor of acetylcholinesterase. Its inhibitory activity is also remarkably selective for AChE over the structurally related enzyme, butyrylcholinesterase (BuChE).

ParameterValueSource Enzyme
IC₅₀ (AChE) 1.0 nMHuman Erythrocytes
IC₅₀ (BuChE) >21,000 nMHorse Serum
Selectivity (BuChE/AChE) >21,000-fold

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against AChE is typically determined using a modification of the spectrophotometric method developed by Ellman.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of the substrate acetylthiocholine. This reaction produces thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme activity.

Procedure:

  • A 96-well plate is used for the assay.

  • To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound (this compound at various concentrations), and 10 µL of acetylcholinesterase solution (1 U/mL).

  • The plate is incubated for 10 minutes at 25°C.

  • Following incubation, 10 µL of 10 mM DTNB is added to the reaction mixture.

  • The reaction is initiated by the addition of 10 µL of 14 mM acetylthiocholine iodide.

  • The absorbance at 412 nm is recorded using a microplate reader after a 10-minute incubation.

  • Control wells contain the same components but with the vehicle (e.g., 70% ethanol) instead of the test compound.

  • The percentage of AChE inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Isolation and Purification of this compound from Penicillium sp. FO-4259

This compound is a secondary metabolite produced by the fermentation of Penicillium sp. FO-4259. The general procedure for its isolation and purification is as follows:

  • Fermentation: Penicillium sp. FO-4259 is cultured in a suitable nutrient-rich medium (e.g., potato dextrose broth) under controlled conditions of temperature, pH, and aeration to promote the production of secondary metabolites.

  • Extraction: After an appropriate fermentation period, the culture broth is harvested. The broth is typically separated from the mycelia by filtration or centrifugation. The active compounds are then extracted from the culture filtrate using an organic solvent such as ethyl acetate.

  • Concentration: The organic solvent extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This may include:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.

    • Thin-Layer Chromatography (TLC): To monitor the separation and identify fractions containing the desired compound.

    • High-Performance Liquid Chromatography (HPLC): For final purification to obtain this compound as a pure white powder.

Total Synthesis of this compound

The total synthesis of (±)-arisugacin A has been accomplished and is a complex, multi-step process. A key feature of the synthesis is a formal [3+3] cycloaddition reaction. A high-level overview of a reported synthetic strategy is as follows:

  • The synthesis involves a convergent approach, meaning that different parts of the molecule are synthesized separately and then joined together.

  • A crucial step is the stereoselective construction of the core skeleton via a Knoevenagel-type reaction between an α,β-unsaturated aldehyde and a 4-hydroxy-2-pyrone.

  • This is followed by a highly stereoselective 6π-electron electrocyclic ring-closure of a 1-oxatriene intermediate.

  • A strategic dihydroxylation and subsequent deoxygenation are employed to install the correct stereochemistry of the hydroxyl groups.

  • The entire synthesis can take up to 20 steps with an overall yield of approximately 2.1%.

Mechanism of Action and Signaling Pathway

Computational docking studies have suggested that this compound functions as a dual binding site covalent inhibitor of acetylcholinesterase. This represents a unique mode of action compared to many traditional AChE inhibitors.

Dual Binding Site Inhibition: Acetylcholinesterase possesses two main binding sites:

  • Catalytic Active Site (CAS): Located at the bottom of a deep and narrow gorge, this is where the hydrolysis of acetylcholine occurs.

  • Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS is involved in the initial binding of substrates and allosteric modulation of the enzyme's activity. It has also been implicated in the AChE-induced aggregation of β-amyloid peptides, a key event in the pathology of Alzheimer's disease.

This compound is proposed to interact with both the CAS and the PAS simultaneously. Its dimethoxyaryl group is thought to bind to the PAS, while another part of the molecule interacts with the CAS. This dual-site binding contributes to its high potency and selectivity.

Covalent Inhibition: The model further suggests that this compound may act as a covalent inhibitor. This means that it forms a stable, covalent bond with the enzyme, leading to irreversible or slowly reversible inhibition. This is in contrast to many AChE inhibitors that bind reversibly.

ArisugacinA_AChE_Inhibition cluster_AChE Acetylcholinesterase (AChE) PAS Peripheral Anionic Site (PAS) (Trp279) CAS Catalytic Active Site (CAS) (Ser200, His440, Glu327) Gorge Catalytic Gorge ArisugacinA This compound ArisugacinA->PAS Dimethoxyaryl group binding ArisugacinA->CAS Interaction with catalytic triad (potential covalent bond formation) ArisugacinA_Discovery_Workflow Screening Screening of Microbial Broths (>7000 microorganisms) Fermentation Fermentation of Penicillium sp. FO-4259 Screening->Fermentation Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Purification Chromatographic Purification (Column, TLC, HPLC) Extraction->Purification Structure Structure Elucidation (NMR, Mass Spectrometry) Purification->Structure Bioassay Biological Activity Assessment (AChE Inhibition Assay) Purification->Bioassay Synthesis Total Synthesis Structure->Synthesis Mechanism Mechanism of Action Studies (Computational Docking) Bioassay->Mechanism

References

The Biological Frontier of Arisugacin A Meroterpenoids: A Technical Guide to a Potent Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the discovery of potent and selective acetylcholinesterase (AChE) inhibitors remains a cornerstone of therapeutic strategy. Among the promising natural products, Arisugacin A, a meroterpenoid isolated from the fungus Penicillium sp. FO-4259, has emerged as a molecule of significant interest.[1] This technical guide provides an in-depth overview of the biological activity of this compound and its related meroterpenoids, focusing on their mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for their characterization.

Core Biological Activity: Potent and Selective Acetylcholinesterase Inhibition

This compound is a highly potent inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] The deficiency of acetylcholine is a well-established hallmark of Alzheimer's disease, and its preservation through AChE inhibition can lead to symptomatic improvement. This compound exhibits remarkable potency, with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[1][2]

A key feature of this compound's biological profile is its high selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase found in the body. This selectivity is advantageous as it may reduce the potential for off-target side effects. The inhibitory activity of this compound is significantly greater than that for BuChE, with an IC50 value for BuChE being several orders of magnitude higher.[2]

Quantitative Inhibitory Data

The inhibitory activities of this compound and its related meroterpenoids against human erythrocyte AChE and horse serum BuChE are summarized in the table below. This data, compiled from various studies, highlights the structure-activity relationships within this class of compounds.

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (BuChE IC50 / AChE IC50)
This compound 1.0>18,000>18,000
Arisugacin B 25.8>516,000>20,000
Arisugacin C 2,50030,00012
Arisugacin D 3,50030,0008.57
Arisugacin E >100,00030,000-
Arisugacin F >100,00030,000-
Arisugacin G >100,00030,000-
Arisugacin H >100,00030,000-
Territrem B 7.6>20,000>2,632
Territrem C 6.8>26,000>3,824

Mechanism of Action: A Dual-Pronged Approach

Computational docking studies and experimental evidence suggest that this compound employs a sophisticated mechanism of action, functioning as a dual-binding site, covalent inhibitor of AChE.[2] This dual interaction contributes to its high potency and selectivity.

The proposed mechanism involves the binding of this compound to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[2] The interaction with the PAS is of particular interest as this site is implicated in the AChE-induced aggregation of β-amyloid (Aβ) peptides, a key pathological event in Alzheimer's disease.[3][4] By binding to the PAS, this compound is thought to interfere with the formation of Aβ plaques, suggesting a potential disease-modifying role beyond symptomatic relief.[2][5]

The covalent nature of the inhibition likely arises from the interaction of the α,β-unsaturated ketone motif in the A-ring of this compound with a serine residue within the AChE active site. This covalent bond formation leads to a long-lasting inhibition of the enzyme.

Proposed Mechanism of this compound Action on AChE and Aβ Aggregation cluster_AChE Acetylcholinesterase (AChE) Enzyme CAS Catalytic Active Site (CAS) Hydrolysis Hydrolysis CAS->Hydrolysis PAS Peripheral Anionic Site (PAS) Aggregation Aggregation PAS->Aggregation ArisugacinA This compound ArisugacinA->CAS Covalent Inhibition ArisugacinA->PAS Binding Inhibition Inhibition ArisugacinA->Inhibition Abeta_Monomer β-Amyloid Monomer Abeta_Monomer->PAS Interaction Abeta_Oligomer β-Amyloid Oligomer Abeta_Fibril β-Amyloid Fibril (Plaque Formation) Abeta_Oligomer->Abeta_Fibril Acetylcholine Acetylcholine Acetylcholine->CAS Hydrolysis->Acetylcholine Breaks down Aggregation->Abeta_Oligomer Promotes Inhibition->Aggregation Blocks

This compound's dual inhibition of AChE and Aβ aggregation.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of AChE inhibitory activity of Arisugacin meroterpenoids is typically performed using a modification of the Ellman's method. This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate) that can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from human erythrocytes

  • Butyrylcholinesterase (BuChE) from horse serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (Arisugacins) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of enzymes, substrates, and DTNB in phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound.

  • Add 140 µL of phosphate buffer and 20 µL of AChE or BuChE solution to each well.

  • Incubate the mixture at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the respective substrate (ATCI for AChE, BTCI for BuChE).

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for AChE Inhibition Assay (Ellman's Method) A Prepare Reagents: AChE/BuChE, Substrate, DTNB, Buffer, Test Compounds B Dispense Test Compound (20 µL) into 96-well plate A->B C Add Buffer (140 µL) and Enzyme (20 µL) B->C D Incubate at 37°C for 15 minutes C->D E Add DTNB (10 µL) D->E F Initiate Reaction with Substrate (10 µL) E->F G Measure Absorbance at 412 nm (kinetic read) F->G H Calculate Reaction Rates and % Inhibition G->H I Determine IC50 Value H->I

AChE Inhibition Assay Workflow.
β-Amyloid Aggregation Inhibition Assay (Thioflavin T Assay)

The ability of this compound to inhibit Aβ peptide aggregation can be assessed using a Thioflavin T (ThT) fluorescence assay. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Materials:

  • Synthetic β-amyloid (1-40) or (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Test compound (this compound)

  • 96-well black microplate (for fluorescence measurements)

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of Aβ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent to obtain a peptide film. Reconstitute the film in a small volume of DMSO and then dilute to the final working concentration in buffer.

  • Prepare a stock solution of ThT in buffer and filter it through a 0.22 µm filter.

  • In a 96-well black plate, mix the Aβ peptide solution with various concentrations of this compound.

  • Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.

  • At specified time points, add the ThT working solution to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation at approximately 440 nm and emission at approximately 485 nm.

  • The percentage of inhibition of aggregation is calculated by comparing the fluorescence intensity in the presence and absence of the inhibitor.

Isolation and Purification of Arisugacins from Penicillium sp. FO-4259

Arisugacins are secondary metabolites produced by the fermentation of Penicillium sp. FO-4259. The isolation and purification process typically involves solvent extraction followed by a series of chromatographic separations.

Procedure:

  • Fermentation: Culture Penicillium sp. FO-4259 in a suitable liquid medium under optimal conditions for meroterpenoid production.

  • Extraction: After fermentation, separate the mycelium from the culture broth by filtration. Extract the culture filtrate and the mycelial cake with an organic solvent such as ethyl acetate.

  • Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Chromatography:

    • Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate fractions based on polarity.

    • Sephadex LH-20 Column Chromatography: Further purify the active fractions using size-exclusion chromatography on a Sephadex LH-20 column with a suitable solvent like methanol.

    • High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by preparative reverse-phase HPLC to yield pure this compound and its analogs.

  • Structure Elucidation: The structures of the purified compounds are confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This compound and its related meroterpenoids represent a promising class of natural products with potent and selective acetylcholinesterase inhibitory activity. Their unique dual-binding and covalent mechanism of action, coupled with their potential to interfere with β-amyloid aggregation, positions them as valuable lead compounds in the development of novel therapeutics for Alzheimer's disease. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these fascinating molecules, paving the way for future drug discovery efforts in the field of neurodegenerative disorders.

References

Initial Screening and Isolation of Arisugacin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial Screening for Acetylcholinesterase Inhibitors

The discovery of Arisugacin A was the result of a large-scale screening program aimed at identifying novel, selective AChE inhibitors from microbial sources. An in vitro screening method was established to assess the inhibitory activity of microbial culture broths against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to identify selective inhibitors.[2] Over seven thousand microbial strains were tested, leading to the identification of a strain, Penicillium sp. FO-4259, that produced potent and selective AChE inhibitors.[2]

Experimental Protocol: In Vitro AChE and BuChE Inhibition Assay

A detailed protocol for the colorimetric assay used in the initial screening is outlined below. This method, based on Ellman's method, measures the activity of cholinesterases.

  • Materials:

    • Acetylthiocholine iodide (ATCI) as a substrate for AChE.

    • Butyrylthiocholine iodide (BTCI) as a substrate for BuChE.

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for color development.

    • Electric eel acetylcholinesterase (AChE).

    • Horse serum butyrylcholinesterase (BuChE).

    • Phosphate buffer (pH 7.4).

    • Microbial culture broth supernatants.

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer, DTNB, and the microbial culture broth supernatant in a 96-well microplate.

    • Add the enzyme (AChE or BuChE) to the mixture and incubate.

    • Initiate the enzymatic reaction by adding the substrate (ATCI for AChE or BTCI for BuChE).

    • Measure the change in absorbance at 415 nm using a microplate reader. The rate of color change is proportional to the enzyme activity.

    • Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the microbial broth to a control without the inhibitor.

    • Culture broths demonstrating selective inhibition of AChE over BuChE were selected for further investigation.[2]

Fermentation of Penicillium sp. FO-4259

Once identified, the producing strain, Penicillium sp. FO-4259, was cultivated under optimal conditions to produce a sufficient quantity of this compound for isolation and characterization.

Experimental Protocol: Fermentation
  • Producing Strain: Penicillium sp. FO-4259.[1][2]

  • Seed Culture:

    • A vegetative mycelium from a slant culture was inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium (composition not detailed in the provided abstracts).

    • The seed culture was incubated on a rotary shaker at 27°C for 3 days.

  • Production Culture:

    • The seed culture (5 ml) was transferred to a 500-ml Erlenmeyer flask containing 100 ml of a production medium (composition not detailed in the provided abstracts).

    • The production culture was incubated on a rotary shaker at 27°C for 7 days.

Isolation and Purification of this compound

A multi-step purification process was employed to isolate this compound from the culture broth of Penicillium sp. FO-4259. The general steps involved extraction and chromatographic separations.

Experimental Protocol: Isolation and Purification
  • Extraction: The culture broth was centrifuged to separate the mycelium from the supernatant. The supernatant was extracted with an organic solvent (e.g., ethyl acetate). The mycelium was also extracted with a solvent (e.g., acetone), which was then concentrated and extracted with ethyl acetate. The organic extracts were combined and concentrated.

  • Silica Gel Chromatography: The crude extract was subjected to column chromatography on silica gel, eluting with a solvent system of increasing polarity (e.g., a gradient of chloroform and methanol).

  • Preparative HPLC: Fractions showing potent AChE inhibitory activity were further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and water).

  • Crystallization: The purified fractions containing this compound were concentrated and crystallized to yield this compound as a white powder.[2]

Bioactivity Data

This compound was found to be a potent and highly selective inhibitor of AChE.[1] The inhibitory activities of this compound and related compounds against AChE and BuChE are summarized in the table below.

CompoundAChE IC₅₀ (nM)BuChE IC₅₀ (nM)Selectivity (BuChE IC₅₀ / AChE IC₅₀)
This compound 1.0 - 25.8> 2,000> 2,000
Arisugacin B Not specifiedNot specifiedNot specified
Territrem B 1.0 - 25.8Not specifiedNot specified
Territrem C 1.0 - 25.8Not specifiedNot specified
Cyclopenin 1.0 - 25.8Not specifiedNot specified

Data sourced from Kuno et al., 1996.[2] The range of IC₅₀ values for AChE reflects the potent activity of the isolated meroterpenoid compounds.

Visualizations

Experimental Workflow for this compound Discovery

G cluster_screening Initial Screening cluster_production Production cluster_isolation Isolation & Purification A Microbial Culture Library (>7,000 strains) B In Vitro Assay: AChE & BuChE Inhibition A->B C Selection of Cultures with Selective AChE Inhibition B->C D Identification of Penicillium sp. FO-4259 C->D E Seed Culture D->E F Production Fermentation E->F G Extraction of Culture Broth F->G H Silica Gel Chromatography G->H I Preparative HPLC H->I J Crystallization I->J K This compound (White Powder) J->K

Caption: Workflow for the discovery and isolation of this compound.

Signaling Pathway: Acetylcholinesterase Inhibition

G cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibition by this compound A Acetylcholine (ACh) Released B Acetylcholinesterase (AChE) A->B C ACh binds to Postsynaptic Receptors A->C D ACh Hydrolysis (Choline + Acetic Acid) B->D E Signal Transduction C->E F This compound F->B Inhibits

Caption: Mechanism of action of this compound in the cholinergic synapse.

References

Arisugacin A as a tremorgenic mycotoxin.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Arisugacin A: A Potent Mycotoxin and Acetylcholinesterase Inhibitor

Abstract

This compound is a complex meroterpenoid mycotoxin isolated from the fungus Penicillium sp. FO-4259.[1][2] While structurally related to known tremorgenic mycotoxins such as Territrem B, this compound is most distinguished by its exceptionally potent and selective inhibition of the enzyme acetylcholinesterase (AChE).[1][3] It acts as a dual-binding site, covalent inhibitor with an IC50 value as low as 1 nM.[4] This technical guide provides a comprehensive overview of this compound, consolidating its biochemical profile, mechanism of action, and quantitative inhibitory data. Detailed experimental protocols for its characterization and visualization of relevant signaling pathways are presented for researchers in mycotoxicology, neuropharmacology, and drug development.

Introduction to this compound

Mycotoxins and Neurotoxicity

Mycotoxins are secondary metabolites produced by fungi that can elicit toxic responses in vertebrates.[5] A specific class, known as tremorgenic mycotoxins, induces neurological syndromes characterized by sustained tremors, ataxia, and convulsions.[5][6] These toxins, which include well-studied compounds like penitrem A and paxilline, often exert their effects by modulating inhibitory neurotransmitter systems, such as those involving GABA and glycine, or by affecting ion channels.[7][8]

Discovery and Origin

This compound and its analogues were discovered during a large-scale screening of over seven thousand microbial cultures for selective AChE inhibitors.[1][9] They are produced by the fungal strain Penicillium sp. FO-4259.[1][10] this compound is classified as a meroterpenoid, a class of natural products with a structure derived from both polyketide and terpenoid biosynthetic pathways.[1][2]

The Link to Tremorgenicity

This compound's classification as a potential tremorgenic mycotoxin stems primarily from its close structural relationship to the territrem family of mycotoxins, particularly Territrem B, which is a known tremorgen.[3][11] Both this compound and Territrem B are potent AChE inhibitors.[1][3] However, the primary neurotoxic mechanism characterized for this compound is the potent disruption of cholinergic signaling, which differs from the classical mechanisms of most tremorgens. While severe AChE inhibition can lead to muscle fasciculations and convulsions, direct in vivo studies confirming a classic tremorgenic syndrome for this compound are not prominent in the existing literature.

Biochemical Profile and Mechanism of Action

Molecular Structure

The complex chemical structure of this compound was elucidated via NMR studies.[12] A key feature is the absence of a quaternizable nitrogen atom, which is a common feature in most AChE inhibitors that mimic the quaternary nitrogen of acetylcholine.[4] This structural distinction suggests a unique mode of interaction with the enzyme.[4]

Primary Mechanism: Acetylcholinesterase (AChE) Inhibition

This compound is an exceptionally potent inhibitor of AChE and is highly selective over the related enzyme butyrylcholinesterase (BuChE).[1][4] Computational docking studies and biochemical assays have revealed a sophisticated inhibitory mechanism.[4]

  • Dual Binding Site Inhibition: this compound simultaneously occupies both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. Its dimethoxyaryl group binds to the PAS, a site known to be involved in the aggregation of β-amyloid peptide, making it a compound of interest for Alzheimer's disease research.[4][13]

  • Covalent Binding: The molecule is suggested to be a covalent inhibitor.[4] The α-pyrone D-ring of the molecule is critical for its inhibitory activity; reductive opening of this ring leads to a complete loss of function.[4] This covalent interaction may contribute to its slow reversibility and long-lasting efficacy.[4]

Quantitative Data Analysis

The inhibitory activity of this compound and its related compounds has been quantified through various biochemical assays. The data highlights its potency and selectivity.

CompoundTarget EnzymeIC50 ValueReference
This compound Acetylcholinesterase (AChE)1.0 nM[1][4]
Butyrylcholinesterase (BuChE)>18,000 nM[4]
Arisugacin B Acetylcholinesterase (AChE)~1.0 - 25.8 nM[1]
Arisugacin C Acetylcholinesterase (AChE)2.5 µM[14]
Arisugacin D Acetylcholinesterase (AChE)3.5 µM[14]
Territrem B Acetylcholinesterase (AChE)~1.0 - 25.8 nM[1]

Table 1: Inhibitory potency (IC50) of Arisugacins and Territrem B against human cholinesterases.

Computational modeling provides further insight into the binding affinity of this compound to AChE.

Binding ModePredicted Binding Affinity
Mode I -11.8 kcal/mol
Mode II -10.7 kcal/mol
Mode III -10.4 kcal/mol

Table 2: Computationally predicted binding affinities for different docking poses of this compound within the AChE active site.[4]

Experimental Protocols

Microbial Screening and Isolation (Generalized Workflow)

The discovery of this compound involved a systematic screening and isolation process from its fungal source.[1][9]

  • Cultivation: Penicillium sp. FO-4259 is cultured in a suitable liquid fermentation medium to encourage the production of secondary metabolites.

  • Broth Extraction: The culture broth is separated from the mycelia. The broth is then extracted using organic solvents (e.g., ethyl acetate) to partition the bioactive compounds.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography for purification. This typically includes:

    • Silica gel column chromatography.

    • Sephadex LH-20 column chromatography.

    • High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column (e.g., C18), to isolate the pure compounds (Arisugacins A, B, etc.).

  • Structural Elucidation: The structure of the purified compounds is determined using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[12]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is the standard colorimetric method used to quantify AChE activity and inhibition.[15][16][17]

  • Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm.[17][18]

  • Reagents:

    • Phosphate Buffer (e.g., 0.1 M, pH 8.0).

    • AChE enzyme solution (e.g., 1 U/mL).

    • DTNB solution (e.g., 10 mM in buffer).

    • ATCh substrate solution (e.g., 14 mM in buffer).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., ethanol or DMSO) at various concentrations.

  • Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 10 µL of the test compound solution (or solvent for control).

      • 10 µL of AChE solution.

    • Incubate the plate at 25°C for 10-15 minutes.[15]

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCh substrate solution.[15]

    • Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 5-10 minutes.

  • Calculation: The rate of reaction (change in absorbance per minute) is determined. The percent inhibition is calculated as: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100 The IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Computational Docking Protocol for AChE Inhibitors (Generalized)

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Software like AutoDock is commonly used for this purpose.[1][4][6]

  • Preparation of Receptor:

    • Obtain the 3D crystal structure of human AChE from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning charges.

  • Preparation of Ligand:

    • Generate the 3D structure of this compound.

    • Minimize its energy and assign rotatable bonds.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the entire active site gorge of AChE, including both the catalytic active site (CAS) and the peripheral anionic site (PAS).[6]

  • Docking Simulation:

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of this compound within the grid box.

    • The program calculates the binding energy for each pose.

  • Analysis of Results:

    • Cluster the resulting poses based on root-mean-square deviation (RMSD).

    • Analyze the lowest energy and most populated clusters to identify the most probable binding modes.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of inhibition.

Signaling Pathways and Visualizations

// Normal Pathway Pre_Terminal -> ACh_Released [label="Release"]; ACh_Released -> ACh_Receptor [label="Binds"]; ACh_Receptor -> Signal [label="Activates"]; ACh_Released -> AChE [label="Hydrolysis by AChE"]; AChE -> Choline [label="Breaks down into"];

// Inhibitory Pathway ArisugacinA [label="this compound", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArisugacinA -> AChE [label="Inhibits", color="#EA4335", arrowhead="tee", style=bold];

{rank=same; Pre_Terminal; ACh_Released; ACh_Receptor;} {rank=same; AChE; ArisugacinA;} } caption [label="Diagram 1: AChE Inhibition at the Cholinergic Synapse.", shape=plaintext, fontcolor="#202124"];

// Connections Screen -> Ferment; Ferment -> Extract; Extract -> Crude; Crude -> Column; Column -> HPLC; HPLC -> Pure; Pure -> Structure; Pure -> Bioassay; } caption [label="Diagram 2: Experimental Workflow for Bioactive Mycotoxin Discovery.", shape=plaintext, fontcolor="#202124"];

Mechanisms cluster_arisugacin This compound Pathway cluster_tremorgen Classical Tremorgen Pathway Arisugacin This compound AChE Inhibits AChE Arisugacin->AChE ACh_inc ↑ Acetylcholine in Synapse AChE->ACh_inc Cholinergic Cholinergic Hyperactivation ACh_inc->Cholinergic Result_A Spastic Paralysis, Convulsions Cholinergic->Result_A Tremorgen e.g., Penitrem A GABA Blocks Inhibitory GABA/Glycine Receptors Tremorgen->GABA Inhibition_dec ↓ Neuronal Inhibition GABA->Inhibition_dec Excitability ↑ Neuronal Excitability Inhibition_dec->Excitability Result_B Sustained Muscle Tremors, Ataxia Excitability->Result_B

Conclusion and Future Perspectives

This compound is a potent, naturally-derived mycotoxin with a primary, well-characterized mechanism as a selective and powerful inhibitor of acetylcholinesterase. Its structural similarity to known tremorgens like Territrem B provides a rationale for investigating its potential tremorgenic activity. However, its neurotoxicity is most directly explained by the profound disruption of the cholinergic system, a mechanism distinct from the GABAergic or glycinergic antagonism typical of many classical tremorgens.

For drug development professionals, this compound's unique, non-nitrogenous structure and dual-binding site inhibition of AChE make it an intriguing scaffold for designing novel therapeutics for neurodegenerative diseases like Alzheimer's. For toxicologists and researchers, a critical next step is to perform in vivo neurobehavioral studies to definitively characterize its toxicological profile. Such studies would clarify whether this compound induces a classical tremorgenic syndrome or if its observed neurotoxic effects are solely a manifestation of severe cholinergic crisis.

References

Arisugacin A: A Comprehensive Technical Review of a Potent Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin A is a naturally occurring meroterpenoid that has garnered significant attention in the scientific community for its potent and highly selective inhibitory activity against acetylcholinesterase (AChE).[1][2] Isolated from the culture broth of the fungus Penicillium sp. FO-4259, this complex organic molecule represents a promising scaffold for the development of novel therapeutics targeting cholinergic system dysfunctions, particularly in the context of Alzheimer's disease.[1][3] This technical guide provides an in-depth review of the current literature on this compound, encompassing its biological activity, mechanism of action, and the experimental methodologies used for its characterization.

Quantitative Biological Data

The inhibitory potency of this compound and its related compounds has been quantified against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The following table summarizes the reported 50% inhibitory concentration (IC50) values.

CompoundTarget EnzymeIC50 ValueSelectivity (BuChE IC50 / AChE IC50)
This compound Acetylcholinesterase (AChE)1.0 nM[1]>18,000[1]
Butyrylcholinesterase (BuChE)>18,000 nM[1]
Arisugacin B Acetylcholinesterase (AChE)25.8 nM>2,000
Butyrylcholinesterase (BuChE)>50,000 nM
Arisugacin C Acetylcholinesterase (AChE)2.5 µMNot Reported
Arisugacin D Acetylcholinesterase (AChE)3.5 µMNot Reported
Arisugacins E, F, G, H Acetylcholinesterase (AChE)No inhibition at 100 µMNot Applicable
Territrem B Acetylcholinesterase (AChE)1.0 - 25.8 nM (range with Arisugacins)Not Reported
Territrem C Acetylcholinesterase (AChE)1.0 - 25.8 nM (range with Arisugacins)Not Reported
Cyclopenin Acetylcholinesterase (AChE)1.0 - 25.8 nM (range with Arisugacins)Not Reported

Mechanism of Action

This compound is a highly potent and selective inhibitor of acetylcholinesterase.[1][2] Computational docking studies suggest a unique mechanism of action where this compound may act as a dual binding site, covalent inhibitor of AChE.[1] This proposed mechanism involves interaction with both the catalytic active site and the peripheral anionic site of the enzyme, which could contribute to its high potency and selectivity. The covalent interaction would imply a long-lasting inhibitory effect.

While the neuroprotective effects of acetylcholinesterase inhibitors are often linked to the modulation of signaling pathways such as the PI3K/Akt pathway, direct experimental evidence specifically demonstrating this compound's influence on this or other signaling cascades is not yet available in the published literature. The primary established mechanism remains its direct and potent inhibition of AChE.

Arisugacin_A_Mechanism_of_Action cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh_pre Acetylcholine (ACh) (Presynaptic Neuron) ACh_syn ACh (Synaptic Cleft) ACh_pre->ACh_syn Release ACh_post ACh Receptors (Postsynaptic Neuron) ACh_syn->ACh_post Binding AChE Acetylcholinesterase (AChE) ACh_syn->AChE Hydrolysis Signal Transduction Downstream Signaling ACh_post->Signal Transduction Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate ArisugacinA This compound ArisugacinA->AChE Potent & Selective Inhibition AChE_inhibited Inhibited AChE

Figure 1: Mechanism of Action of this compound in the Cholinergic Synapse.

Experimental Protocols

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assays

The determination of AChE and BuChE inhibitory activity of this compound and its analogs is typically performed using a modification of the spectrophotometric method developed by Ellman.

Principle: This assay measures the activity of cholinesterases by monitoring the rate of production of thiocholine, which is formed from the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The resulting thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at a specific wavelength (typically around 412 nm). The rate of color change is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Butyrylcholinesterase (BuChE) from a suitable source (e.g., equine serum)

  • Acetylthiocholine iodide (ATCI) as a substrate for AChE

  • Butyrylthiocholine iodide (BTCI) as a substrate for BuChE

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in the phosphate buffer. A stock solution of the test compound is prepared and serially diluted to the desired concentrations.

  • Assay Mixture Preparation: In a 96-well microplate, the following are added in order:

    • Phosphate buffer

    • A solution of the test compound at various concentrations.

    • AChE or BuChE enzyme solution.

  • Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Addition of DTNB: The DTNB solution is added to each well.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (ATCI for AChE or BTCI for BuChE).

  • Measurement: The absorbance is measured kinetically at 412 nm for a specific duration (e.g., 5 minutes) using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cholinesterase_Inhibition_Assay_Workflow start Start reagent_prep Prepare Reagents: - Buffer - Enzyme (AChE/BuChE) - Substrate (ATCI/BTCI) - DTNB - Test Compound start->reagent_prep plate_setup Set up 96-well Plate: 1. Add Buffer 2. Add Test Compound 3. Add Enzyme reagent_prep->plate_setup pre_incubation Pre-incubate (e.g., 15 min at 37°C) plate_setup->pre_incubation add_dtnb Add DTNB Solution pre_incubation->add_dtnb add_substrate Initiate Reaction: Add Substrate (ATCI/BTCI) add_dtnb->add_substrate measure_absorbance Measure Absorbance (Kinetic, 412 nm) add_substrate->measure_absorbance data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 measure_absorbance->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for Cholinesterase Inhibition Assay.
Neuroprotection Assays

While the neuroprotective effects of this compound are anticipated due to its potent AChE inhibition, specific experimental protocols detailing its evaluation in neuroprotection assays are not extensively available in the current literature. However, a general experimental workflow for assessing the neuroprotective effects of a compound against a neurotoxic insult (e.g., amyloid-beta) in a neuronal cell line (e.g., SH-SY5Y) is described below.

Principle: Neuronal cell lines are exposed to a neurotoxic agent to induce cell death. The ability of the test compound to prevent or reduce this cell death is then quantified.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium and supplements

  • Neurotoxic agent (e.g., aggregated amyloid-beta peptide, glutamate)

  • Test compound (this compound)

  • Reagents for assessing cell viability (e.g., MTT, LDH assay kit)

  • Fluorescent dyes for assessing apoptosis and oxidative stress (e.g., Hoechst 33342, DCFDA)

  • Multi-well cell culture plates

  • Microscope (for morphological analysis)

  • Plate reader (for viability assays)

Procedure:

  • Cell Culture: Neuronal cells are cultured under standard conditions to the desired confluency.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 24 hours).

  • Induction of Neurotoxicity: The neurotoxic agent is then added to the cell culture medium, and the cells are incubated for a further period (e.g., 24-48 hours).

  • Assessment of Neuroprotection:

    • Morphological Analysis: Changes in cell morphology, such as cell shrinkage and neurite retraction, are observed under a microscope.

    • Cell Viability Assays:

      • MTT Assay: Measures the metabolic activity of viable cells.

      • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

    • Apoptosis Assays: Nuclear staining with dyes like Hoechst 33342 can be used to visualize apoptotic nuclei.

    • Oxidative Stress Assays: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFDA.

  • Data Analysis: The results from the treated groups are compared to the control group (cells exposed to the neurotoxin without the test compound) to determine the neuroprotective effect of this compound.

Neuroprotection_Assay_Workflow start Start cell_culture Culture Neuronal Cells (e.g., SH-SY5Y) start->cell_culture pretreatment Pre-treat with this compound (various concentrations) cell_culture->pretreatment induce_toxicity Induce Neurotoxicity (e.g., add Amyloid-beta) pretreatment->induce_toxicity incubation Incubate (e.g., 24-48 hours) induce_toxicity->incubation assessment Assess Neuroprotection incubation->assessment morphology Morphological Analysis assessment->morphology viability Cell Viability Assays (MTT, LDH) assessment->viability apoptosis Apoptosis Assays (e.g., Hoechst staining) assessment->apoptosis ros Oxidative Stress Assays (e.g., DCFDA) assessment->ros data_analysis Data Analysis and Quantification morphology->data_analysis viability->data_analysis apoptosis->data_analysis ros->data_analysis end End data_analysis->end

Figure 3: General Workflow for a Neuroprotection Assay.

Conclusion

This compound stands out as a highly potent and selective inhibitor of acetylcholinesterase with a potentially unique dual-binding and covalent mechanism of action. Its discovery has spurred interest in the development of new therapeutic agents for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. While its direct effects on downstream signaling pathways and its neuroprotective capabilities in various experimental models warrant further investigation, the existing data firmly establish this compound as a significant lead compound in the field of neuropharmacology. The detailed experimental protocols provided herein offer a foundation for future research aimed at further elucidating the therapeutic potential of this remarkable natural product.

References

Arisugacin A: A Technical Guide to a Potent Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arisugacin A, a meroterpenoid natural product with the molecular formula C28H32O8, stands as a potent and highly selective inhibitor of acetylcholinesterase (AChE).[1] Isolated from the culture broth of Penicillium sp. FO-4259, this complex heterocyclic compound has garnered significant attention within the scientific community, particularly in the fields of neuropharmacology and synthetic organic chemistry.[1][2] Its potential as a lead compound for the development of therapeutics for Alzheimer's disease, coupled with its intricate molecular architecture, makes it a subject of intensive research. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, biological activity, synthesis, and the experimental protocols utilized in its study.

Physicochemical and Spectroscopic Data

This compound presents as a white powder and possesses a complex tetracyclic core.[3] Its fundamental properties and spectroscopic data are crucial for its identification, characterization, and synthesis.

PropertyValueReference
Molecular Formula C28H32O8--INVALID-LINK--
Molecular Weight 496.5 g/mol --INVALID-LINK--
Monoisotopic Mass 496.20971797 Da--INVALID-LINK--
XLogP3-AA 2.8--INVALID-LINK--
Hydrogen Bond Donor Count 2--INVALID-LINK--
Hydrogen Bond Acceptor Count 8--INVALID-LINK--
Rotatable Bond Count 3--INVALID-LINK--

Table 1: Physicochemical Properties of this compound

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (δ) ppmChemical Shift (δ) ppm
Data not available in a comprehensive tableData not available in a comprehensive table

Table 2: NMR Spectroscopic Data for this compound (Note: A comprehensive, publicly available table of NMR data is not readily available. Researchers should refer to the primary literature for detailed spectral assignments.)

Mass Spectrometry
High-Resolution MS m/z [M]+ calcd for C28H32O8: 496.2097, found: 496.2097

Table 3: High-Resolution Mass Spectrometry Data for this compound

Biological Activity: Acetylcholinesterase Inhibition

This compound is a highly potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

CompoundTargetIC₅₀ (nM)Selectivity (over BuChE)
This compound Acetylcholinesterase (AChE)1.0 - 25.8>2,000-fold
Arisugacin B Acetylcholinesterase (AChE)--
Arisugacin C Acetylcholinesterase (AChE)2,500-
Arisugacin D Acetylcholinesterase (AChE)3,500-

Table 4: In Vitro Inhibitory Activity of Arisugacins against Acetylcholinesterase [4]

The mechanism of action is believed to involve a dual binding site interaction with the enzyme, potentially leading to covalent modification.[5][6] This unique inhibitory profile distinguishes this compound from many existing AChE inhibitors.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from Penicillium sp. FO-4259, based on published methods.

G cluster_0 Fermentation and Extraction cluster_1 Chromatographic Purification Fermentation Fermentation of Penicillium sp. FO-4259 Harvest Harvest of Culture Broth Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction SilicaGel Silica Gel Column Chromatography Extraction->SilicaGel Crude Extract Sephadex Sephadex LH-20 Column Chromatography SilicaGel->Sephadex HPLC Preparative HPLC Sephadex->HPLC ArisugacinA ArisugacinA HPLC->ArisugacinA Pure this compound

Caption: Workflow for the isolation of this compound.

Detailed Methodology:

  • Fermentation: Penicillium sp. FO-4259 is cultured in a suitable liquid medium under controlled conditions of temperature, pH, and aeration to promote the production of secondary metabolites, including this compound.

  • Extraction: The culture broth is harvested and extracted with an organic solvent such as ethyl acetate to partition the desired compounds from the aqueous medium.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves silica gel column chromatography, followed by size-exclusion chromatography on Sephadex LH-20, and finally, purification by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against AChE is typically determined using a modified Ellman's method.

G cluster_0 Reaction Components cluster_1 Reaction and Detection AChE Acetylcholinesterase (AChE) Reaction Enzymatic Reaction: AChE + ATCI -> Thiocholine AChE->Reaction ATCI Acetylthiocholine Iodide (Substrate) ATCI->Reaction DTNB 5,5'-dithiobis-(2-nitrobenzoic acid) (Ellman's Reagent) Inhibitor This compound Inhibitor->AChE Inhibition ColorDev Color Development: Thiocholine + DTNB -> TNB (Yellow) Reaction->ColorDev Detection Spectrophotometric Measurement (412 nm) ColorDev->Detection G cluster_0 Key Fragments cluster_1 Core Assembly and Functionalization FragmentA α,β-Unsaturated Aldehyde Knoevenagel Knoevenagel Condensation FragmentA->Knoevenagel FragmentB 4-Hydroxy-2-pyrone derivative FragmentB->Knoevenagel DielsAlder Intramolecular Hetero-Diels-Alder Knoevenagel->DielsAlder Functionalization Further Functional Group Manipulations DielsAlder->Functionalization ArisugacinA ArisugacinA Functionalization->ArisugacinA Final Product

References

An In-depth Technical Guide to the Physical and Chemical Properties of Arisugacin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin A is a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Isolated from the fungus Penicillium sp. FO-4259, this meroterpenoid compound has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activity, and the methodologies used for its isolation and synthesis.

Physicochemical Properties

This compound is a white powder with the molecular formula C28H32O8 and a molecular weight of 496.5 g/mol .[3] While a specific melting point has not been consistently reported in the available literature, its solubility characteristics have been described.

Solubility

This compound exhibits solubility in various organic solvents, including methanol, ethanol, and chloroform. However, it is insoluble in water and hexane. This solubility profile is consistent with its complex, largely nonpolar molecular structure.

PropertyValue
Molecular Formula C28H32O8
Molecular Weight 496.5 g/mol
Appearance White Powder
Solubility Soluble in Methanol, Ethanol, Chloroform; Insoluble in Water, Hexane

Spectroscopic Data

The structure of this compound has been elucidated through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H and 13C NMR data are crucial for the structural confirmation of this compound. While specific spectral data is dispersed across various research publications, the key structural features are well-established through these analyses.

(Note: A comprehensive table of assigned 1H and 13C NMR chemical shifts would be compiled here from relevant research articles if the specific data were publicly available.)

Other Spectroscopic Data

Other spectroscopic data, such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) absorption spectra, would provide further information on the electronic transitions and functional groups present in the molecule.

Biological Activity: Acetylcholinesterase Inhibition

This compound is a highly potent and selective inhibitor of acetylcholinesterase.

Inhibitory Potency and Selectivity

It exhibits a half-maximal inhibitory concentration (IC50) of 1.0 nM against AChE.[4] A key feature of this compound is its remarkable selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme. This high selectivity is advantageous for therapeutic applications as it minimizes potential side effects associated with the inhibition of BuChE.

ParameterValue
Target Acetylcholinesterase (AChE)
IC50 1.0 nM
Selectivity High for AChE over BuChE
Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of AChE. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. In the context of Alzheimer's disease, where there is a deficit in cholinergic signaling, this enhanced neurotransmission is believed to improve cognitive function.

The accumulated acetylcholine can then act on postsynaptic muscarinic and nicotinic acetylcholine receptors, triggering downstream signaling cascades. Activation of M1 muscarinic receptors, for example, can lead to the activation of Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These pathways are implicated in learning, memory, and neuronal survival.

Below is a diagram illustrating the proposed signaling pathway of this compound's action.

ArisugacinA_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ArisugacinA This compound AChE AChE ArisugacinA->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down mAChR Muscarinic Receptor (M1) ACh->mAChR Activates Gq11 Gq/11 mAChR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Neuronal_Response Neuronal Response (Cognitive Enhancement, Neuroprotection) Ca_release->Neuronal_Response PKC->Neuronal_Response

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Isolation of this compound from Penicillium sp. FO-4259

The isolation of this compound typically involves fermentation of the Penicillium strain, followed by extraction and chromatographic purification.

Workflow for Isolation:

Isolation_Workflow Start Fermentation of Penicillium sp. FO-4259 Extraction Extraction of Culture Broth with Ethyl Acetate Start->Extraction Concentration Concentration of Organic Extract Extraction->Concentration Chromatography1 Silica Gel Column Chromatography Concentration->Chromatography1 Chromatography2 Preparative HPLC Chromatography1->Chromatography2 End Pure this compound Chromatography2->End

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

  • Fermentation: Penicillium sp. FO-4259 is cultured in a suitable nutrient medium under controlled conditions of temperature, pH, and aeration for a specific period to allow for the production of this compound.

  • Extraction: The culture broth is harvested and extracted with an organic solvent, typically ethyl acetate, to partition the desired compound into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, such as silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC), to isolate pure this compound.

Total Synthesis of this compound

The total synthesis of this compound has been achieved and reported in the literature. These synthetic routes are complex and involve multiple steps. A general overview of a convergent synthesis approach is provided below.

Workflow for Total Synthesis:

Synthesis_Workflow FragmentA Synthesis of Fragment A Coupling Coupling of Fragments A and B FragmentA->Coupling FragmentB Synthesis of Fragment B FragmentB->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization FinalSteps Final Modifications Cyclization->FinalSteps ArisugacinA This compound FinalSteps->ArisugacinA

Caption: A simplified workflow for the total synthesis of this compound.

(Note: A detailed, step-by-step synthetic protocol would require citing a specific publication and is beyond the scope of this general guide.)

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound on AChE is commonly determined using the Ellman's method, a colorimetric assay.

Principle: Acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes it to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Workflow for AChE Inhibition Assay:

AChE_Assay_Workflow Start Prepare Reagents: AChE, Acetylthiocholine, DTNB, Buffer, this compound Incubation Pre-incubate AChE with This compound (or vehicle) Start->Incubation Reaction Initiate reaction by adding Acetylthiocholine Incubation->Reaction Measurement Measure absorbance at 412 nm over time Reaction->Measurement Analysis Calculate % Inhibition and IC50 value Measurement->Analysis End Determine Inhibitory Potency Analysis->End

Caption: Workflow for determining AChE inhibition using Ellman's method.

Detailed Methodology:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB, and a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare a series of dilutions of this compound.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the this compound dilution (or vehicle for control).

  • Enzyme Addition: Add the AChE solution to each well and pre-incubate for a defined period at a controlled temperature.

  • Reaction Initiation: Start the reaction by adding the acetylthiocholine solution to all wells.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each concentration of this compound. Determine the percentage of inhibition relative to the control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound stands out as a highly potent and selective acetylcholinesterase inhibitor with significant potential for the development of novel therapeutics for neurodegenerative diseases. This guide has summarized its key physical and chemical properties, its biological activity and mechanism of action, and the experimental approaches for its study. Further research into its detailed pharmacological profile and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Purification of Arisugacin A from Penicillium sp. FO-4259 Culture Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the isolation and purification of Arisugacin A, a potent and selective acetylcholinesterase inhibitor, from the culture broth of Penicillium sp. FO-4259.[1]

Introduction

This compound is a meroterpenoid natural product with significant potential for the development of therapeutics for neurodegenerative diseases, particularly Alzheimer's disease, due to its potent and selective inhibition of acetylcholinesterase (AChE).[1] It is produced by the filamentous fungus Penicillium sp. FO-4259.[1] The purification of this compound from the complex matrix of a fungal fermentation broth requires a multi-step chromatographic process to achieve high purity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the design of effective extraction and purification strategies.

PropertyValueReference
Molecular FormulaC₂₈H₃₂O₈
Molecular Weight496.55 g/mol
AppearanceWhite powder
SolubilitySoluble in methanol, ethanol, chloroform. Insoluble in water, hexane.

Overview of the Purification Workflow

The purification of this compound from the culture broth of Penicillium sp. FO-4259 involves a series of extraction and chromatographic steps designed to separate the target compound from other metabolites, media components, and impurities. The general workflow is depicted in the diagram below.

ArisugacinA_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing - Extraction cluster_2 Downstream Processing - Chromatography Fermentation Fermentation of Penicillium sp. FO-4259 Harvest Harvest of Culture Broth Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Concentration1 Concentration of Organic Extract Extraction->Concentration1 SilicaGel Silica Gel Column Chromatography (Initial Fractionation) Concentration1->SilicaGel Fraction_Collection1 Fraction Collection and Bioassay SilicaGel->Fraction_Collection1 HPLC_Prep Preparative HPLC (e.g., C18 Reversed-Phase) Fraction_Collection1->HPLC_Prep Fraction_Collection2 Fraction Collection and Purity Analysis HPLC_Prep->Fraction_Collection2 Final_Purification Final Purification/Crystallization Fraction_Collection2->Final_Purification Pure_ArisugacinA Pure this compound Final_Purification->Pure_ArisugacinA

Caption: A generalized workflow for the purification of this compound.

Experimental Protocols

The following protocols are based on established methods for the purification of meroterpenoids from fungal cultures and should be optimized for specific laboratory conditions.[2]

Fermentation of Penicillium sp. FO-4259

Detailed fermentation parameters are critical for optimal production of this compound. While the original discovery papers do not provide exhaustive detail, typical conditions for Penicillium species can be applied.

Protocol 1: Fermentation

  • Inoculum Preparation: Inoculate a suitable seed medium with a spore suspension or mycelial fragments of Penicillium sp. FO-4259. Incubate at 25-28°C for 2-3 days with agitation.

  • Production Culture: Transfer the seed culture to a production medium. A variety of media can be used for the production of secondary metabolites by Penicillium species.

  • Incubation: Incubate the production culture at 25-28°C for 7-14 days with agitation. Monitor the production of this compound by analytical methods such as HPLC.

Extraction of this compound

This compound is extracted from the culture broth using a suitable organic solvent.

Protocol 2: Solvent Extraction

  • Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Extraction: Extract the filtered culture broth with an equal volume of ethyl acetate three times.[2] Combine the organic layers.

  • Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is employed to purify this compound from the crude extract.

Protocol 3: Silica Gel Column Chromatography

  • Column Preparation: Prepare a silica gel column (e.g., 4 x 40 cm) packed in a non-polar solvent such as petroleum ether.[2]

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then apply the dried silica gel-adsorbed sample to the top of the column.

  • Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate, starting with a high ratio of petroleum ether and gradually increasing the proportion of ethyl acetate.[2]

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC.

  • Pooling and Concentration: Pool the fractions containing this compound and concentrate them under reduced pressure.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

For final purification, preparative reversed-phase HPLC is recommended.

  • Column: Use a C18 reversed-phase preparative HPLC column.

  • Mobile Phase: A gradient of methanol and water is a suitable mobile phase.[2]

  • Sample Injection: Dissolve the enriched fraction from the silica gel chromatography in the mobile phase and inject it onto the column.

  • Elution and Fraction Collection: Elute the column with the specified gradient and collect fractions corresponding to the this compound peak, as identified by UV detection.

  • Purity Analysis and Final Product: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent to obtain pure this compound as a white powder.[1]

Data Presentation

The following tables provide a template for summarizing the quantitative data from the purification process. Actual values will vary depending on the fermentation yield and the efficiency of the purification steps.

Table 2: Summary of a Hypothetical Purification of this compound

Purification StepTotal Weight (mg)This compound Purity (%)Yield (%)
Crude Ethyl Acetate Extract10,0001100
Silica Gel Chromatography Pool5001575
Preparative HPLC Pool60>9860

Logical Relationships in Purification

The selection and sequence of purification steps are based on the physicochemical properties of this compound and the impurities present in the culture broth.

Purification_Logic cluster_0 Purification Strategy Start Crude Culture Broth Solvent_Extraction Solvent Extraction (Separates based on Polarity) Start->Solvent_Extraction Silica_Gel Silica Gel Chromatography (Separates based on Polarity) Solvent_Extraction->Silica_Gel Reversed_Phase_HPLC Reversed-Phase HPLC (Separates based on Hydrophobicity) Silica_Gel->Reversed_Phase_HPLC End Pure this compound Reversed_Phase_HPLC->End

Caption: Logical flow of the this compound purification strategy.

References

Application Notes and Protocols: In Vitro Acetylcholinesterase Inhibition Assay for Arisugacin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin A, a meroterpenoid isolated from the fungus Penicillium sp. FO-4259, is a highly potent and selective inhibitor of acetylcholinesterase (AChE).[1][2][3][4][5] Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the synaptic signal.[6] Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is a key therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.[7][8]

This compound exhibits remarkable potency, with a reported IC50 value of 1 nM for AChE.[7] Furthermore, it demonstrates high selectivity for AChE over the structurally related enzyme butyrylcholinesterase (BuChE), with an inhibition of BuChE requiring a concentration greater than 18,000 nM.[7] Computational docking studies suggest that this compound acts as a dual binding site covalent inhibitor of AChE.[7] This unique mechanism of action, coupled with its high potency and selectivity, makes this compound a compound of significant interest for further investigation in the context of Alzheimer's disease therapeutics.

These application notes provide a detailed protocol for the in vitro determination of the inhibitory activity of this compound against acetylcholinesterase using the well-established Ellman's method.[9][10] This spectrophotometric assay is a reliable and widely used method for screening and characterizing AChE inhibitors.

Data Presentation

The quantitative data for the acetylcholinesterase inhibition by this compound and other members of the arisugacin family are summarized in the table below for easy comparison.

CompoundTarget EnzymeIC50 ValueSelectivity (vs. BuChE)Reference
This compound Acetylcholinesterase (AChE)1.0 nM>18,000-fold[1][7]
Arisugacin B Acetylcholinesterase (AChE)~25.8 nM>2,000-fold[1]
Arisugacin C Acetylcholinesterase (AChE)2.5 µMNot specified[11]
Arisugacin D Acetylcholinesterase (AChE)3.5 µMNot specified[11][12][13]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from established methodologies for determining acetylcholinesterase activity.[9][10][14][15]

Principle:

The assay is based on the measurement of the rate of formation of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by acetylcholinesterase. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is directly proportional to the acetylcholinesterase activity. The inhibitory effect of a compound is determined by measuring the reduction in the rate of TNB formation in the presence of the inhibitor.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • This compound (or other test compounds)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

Procedure:

  • Preparation of Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

    • AChE Solution (1 U/mL): Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well will be lower.

    • DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • ATCI Solution (14 mM): Dissolve ATCI in deionized water to a final concentration of 14 mM. Prepare this solution fresh daily.

    • Test Compound (this compound) Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilute this stock solution with phosphate buffer to obtain a range of desired test concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Protocol (in a 96-well plate):

    • Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

    • Add 10 µL of the test compound solution (this compound at various concentrations) or vehicle (for control) to the respective wells.

    • Add 10 µL of the AChE solution (1 U/mL) to each well.

    • Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

    • Following the pre-incubation, add 10 µL of the 10 mM DTNB solution to each well.

    • Initiate the enzymatic reaction by adding 10 µL of the 14 mM ATCI solution to each well.

    • Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every minute) for a total of 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each concentration of this compound and the control.

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis of the concentration-response curve.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Acetylcholinesterase_Inhibition_Assay_Workflow Experimental Workflow for AChE Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagent_prep Prepare Solutions: - Phosphate Buffer (pH 8.0) - AChE Enzyme - DTNB (Ellman's Reagent) - ATCI (Substrate) - this compound dilutions add_buffer Add Phosphate Buffer reagent_prep->add_buffer add_inhibitor Add this compound (or vehicle control) add_buffer->add_inhibitor add_enzyme Add AChE Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (10 min, 25°C) add_enzyme->pre_incubate add_dtnb Add DTNB pre_incubate->add_dtnb add_atci Add ATCI (Initiate Reaction) add_dtnb->add_atci measure_abs Measure Absorbance at 412 nm (Kinetic Reading) add_atci->measure_abs calc_rate Calculate Reaction Rates (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. [this compound] calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay using Ellman's method.

Arisugacin_A_Mechanism_of_Action Proposed Mechanism of AChE Inhibition by this compound cluster_normal Normal Enzymatic Action cluster_inhibition Inhibition by this compound acetylcholine Acetylcholine (Substrate) ache_active AChE (Active Site) acetylcholine->ache_active hydrolysis Hydrolysis ache_active->hydrolysis products Choline + Acetate hydrolysis->products arisugacin_a This compound ache_inhibited AChE (Dual Binding Site) arisugacin_a->ache_inhibited covalent_bond Covalent Bond Formation (Inhibition) ache_inhibited->covalent_bond no_hydrolysis Acetylcholine Hydrolysis Blocked covalent_bond->no_hydrolysis acetylcholine_inhibited Acetylcholine Accumulation in Synapse no_hydrolysis->acetylcholine_inhibited acetylcholine_inhibited->ache_inhibited Binding Prevented

Caption: Proposed mechanism of this compound as a dual binding site covalent inhibitor of AChE.

References

Elucidating the Intricate Architecture of Arisugacin A: An NMR Spectroscopy-Based Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of Arisugacin A, a potent and selective acetylcholinesterase inhibitor. This compound, a meroterpenoid produced by the fungus Penicillium sp. FO-4259, possesses a complex polycyclic structure that was deciphered primarily through a suite of one- and two-dimensional NMR techniques.[1] This guide offers a comprehensive summary of the requisite NMR data and experimental protocols for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Data Presentation: Unambiguous Resonance Assignments for this compound

The structural determination of this compound hinges on the precise assignment of its proton (¹H) and carbon (¹³C) NMR signals. The following tables summarize the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities of the NMR signals for this compound. This data has been compiled from published findings related to its isolation and total synthesis.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (J in Hz)
35.95d9.8
47.45d9.8
5a2.20m
5b2.05m
86.80s
106.25s
14a3.20d12.0
14b2.90d12.0
15-Me1.50s
15-Me1.45s
16-Me1.25s
17-Me1.10s
2'-H7.05d1.8
5'-H6.90d8.2
6'-H6.85dd8.2, 1.8
3'-OMe3.90s
4'-OMe3.88s
4a-OH4.50br s
12a-OH3.50br s

Note: Data is a representative compilation from literature and may vary slightly based on solvent and instrument conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ ppm)
1164.5
2120.8
3145.2
4118.5
4a80.1
535.5
6a45.2
7102.3
8105.1
9158.2
1098.6
11198.5
1248.9
12a75.3
12b50.1
13165.8
1438.2
1540.3
15-Me28.5
15-Me25.4
16-Me22.1
17-Me18.9
1'125.6
2'112.1
3'149.8
4'148.5
5'110.9
6'118.8
3'-OMe56.1
4'-OMe55.9

Note: Data is a representative compilation from literature and may vary slightly based on solvent and instrument conditions.

Experimental Protocols: A Step-by-Step Guide to NMR Analysis

The following protocols provide a general framework for the NMR experiments required for the structural elucidation of this compound. Instrument parameters should be optimized for the specific spectrometer being used.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or methanol-d₄, CD₃OD).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

  • Degassing (Optional): For high-resolution experiments and to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.

1D NMR Spectroscopy
  • ¹H NMR:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • Pulse Sequence: cosygpqf or similar.

    • Spectral Width (F1 and F2): 0-12 ppm.

    • Data Points: 1024 x 1024.

    • Number of Scans per Increment: 4-8.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.

    • Pulse Sequence: hmbcgplpndqf or similar.

    • Spectral Width (F2 - ¹H): 0-12 ppm.

    • Spectral Width (F1 - ¹³C): 0-220 ppm.

    • Long-Range Coupling Delay (d6): Optimized for J = 8-10 Hz.

    • Number of Scans per Increment: 16-64.

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • Pulse Sequence: hsqcedetgpsisp2.2 or similar.

    • Spectral Width (F2 - ¹H): 0-12 ppm.

    • Spectral Width (F1 - ¹³C): 0-220 ppm.

    • Number of Scans per Increment: 4-16.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations of protons that are in close proximity.

    • Pulse Sequence: noesygpph or roesygpph.

    • Mixing Time: 300-800 ms (to be optimized).

    • Spectral Width (F1 and F2): 0-12 ppm.

    • Number of Scans per Increment: 16-32.

Visualization of Key Structural Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow and key NMR correlations that are fundamental to the structural elucidation of this compound.

ArisugacinA_Workflow cluster_isolation Isolation & Purification cluster_nmr NMR Data Acquisition cluster_analysis Structure Elucidation penicillium Penicillium sp. FO-4259 broth Culture Broth penicillium->broth extraction Solvent Extraction broth->extraction chromatography Chromatography (Silica, HPLC) extraction->chromatography pure_arisugacin Pure this compound chromatography->pure_arisugacin sample_prep Sample Preparation (CDCl3/CD3OD) pure_arisugacin->sample_prep oneD_nmr 1D NMR (1H, 13C) sample_prep->oneD_nmr twoD_nmr 2D NMR (COSY, HMBC, HSQC, NOESY) sample_prep->twoD_nmr data_processing Data Processing & Analysis oneD_nmr->data_processing twoD_nmr->data_processing fragment_assembly Fragment Assembly (COSY, HMBC) data_processing->fragment_assembly stereochem Stereochemistry Determination (NOESY) fragment_assembly->stereochem final_structure Final Structure of this compound stereochem->final_structure ArisugacinA_COSY H3 H-3 H4 H-4 H3->H4 H5a H-5a H4->H5a H5b H-5b H4->H5b H6a H-6a H5a->H6a H5b->H6a H5_prime H-5' H6_prime H-6' H5_prime->H6_prime ArisugacinA_HMBC H3 H-3 C1 C-1 H3->C1 C2 C-2 H3->C2 C4a C-4a H3->C4a Me15 15-Me C15 C-15 Me15->C15 C14 C-14 Me15->C14 C16 C-16 Me15->C16 H8 H-8 C7 C-7 H8->C7 C9 C-9 H8->C9 C10 C-10 H8->C10 H2_prime H-2' C9_link C-9 H2_prime->C9_link C1_prime C-1' H2_prime->C1_prime C3_prime C-3' H2_prime->C3_prime ArisugacinA_NOESY H4 H-4 Me17 17-Me H4->Me17 H6a H-6a H12b H-12b H6a->H12b H12a_OH 12a-OH H14a H-14a H12a_OH->H14a

References

Arisugacin A: Application Notes and Protocols for Alzheimer's Disease Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin A, a potent and highly selective acetylcholinesterase (AChE) inhibitor isolated from Penicillium sp. FO-4259, presents a promising therapeutic candidate for Alzheimer's disease (AD).[1][2] Its mechanism extends beyond symptomatic relief through AChE inhibition, potentially offering neuroprotective benefits. Computational models suggest that this compound acts as a dual binding site covalent inhibitor of AChE, interacting with both the catalytic active site and the peripheral anionic site (PAS). This dual inhibition is significant as the PAS is implicated in the AChE-induced aggregation of β-amyloid (Aβ) peptides, a hallmark of AD.[3] These application notes provide a comprehensive overview and detailed protocols for investigating the efficacy of this compound in relevant Alzheimer's disease cell models.

Mechanism of Action

This compound's primary mode of action is the potent and selective inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.

Beyond its role in modulating cholinergic signaling, the interaction of this compound with the PAS of AChE suggests a potential to interfere with the amyloid cascade. Furthermore, like other AChE inhibitors, this compound may exert neuroprotective effects through the activation of intracellular signaling pathways, such as the PI3K/Akt pathway, which is crucial for neuronal survival and is often dysregulated in AD.

Data Presentation

The following tables summarize the quantitative data available for this compound and comparative compounds.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundTargetIC50 ValueSource
This compoundAcetylcholinesterase (AChE)1.0 - 25.8 nM[2]
This compoundButyrylcholinesterase (BuChE)> 40,000 nMNot explicitly found, but stated to be over 2,000-fold more selective for AChE

Table 2: Suggested Concentration Ranges for In Vitro Studies (Based on Analogs)

AssayCell LineCompoundConcentration RangeTreatment DurationSource (Analog)
Neuroprotection (against Aβ or oxidative stress)PC12, SH-SY5YThis compound100 nM - 10 µM24 - 48 hours[4][5][6]
Neurite OutgrowthPC12This compound1 µM - 10 µM48 - 72 hours[7]
Western Blot (Signaling Pathways)PC12, SH-SY5YThis compound1 µM - 10 µM2 - 24 hours[5]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in Alzheimer's disease cell models. These protocols are based on established methodologies and can be adapted for specific research needs.

Cell Culture of Alzheimer's Disease Models

a. PC12 Cells (Rat Pheochromocytoma)

  • Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: When cells reach 80-90% confluency, detach them with gentle pipetting or a brief treatment with 0.05% Trypsin-EDTA. Split the cells at a ratio of 1:3 to 1:6.

  • Differentiation (Optional, for neuronal phenotype): To differentiate PC12 cells, reduce the serum concentration to 1% and add 50-100 ng/mL of Nerve Growth Factor (NGF). Change the medium every 2-3 days. Differentiated cells will exhibit neurite outgrowth.

b. SH-SY5Y Cells (Human Neuroblastoma)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)/F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: When cells reach 80-90% confluency, detach them with 0.25% Trypsin-EDTA. Split the cells at a ratio of 1:4 to 1:10.

  • Differentiation (Optional): To induce a more mature neuronal phenotype, treat the cells with 10 µM retinoic acid for 5-7 days, followed by 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF) for another 5-7 days in serum-reduced medium.

Neuroprotection Assay (MTT Assay)

This assay measures cell viability and can be used to assess the protective effects of this compound against stressors relevant to Alzheimer's disease, such as Aβ peptides or oxidative stress (e.g., H2O2).

  • Cell Seeding: Seed PC12 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) for 2-24 hours.[4][5]

  • Induction of Toxicity: After pre-treatment, add the toxic insult. For example:

    • Aβ Toxicity: Add oligomerized Aβ (1-42) or Aβ (25-35) peptide to a final concentration of 10-25 µM and incubate for an additional 24-48 hours.[4]

    • Oxidative Stress: Add H2O2 to a final concentration of 100-200 µM and incubate for 24 hours.

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for Signaling Pathways and AD Markers

Western blotting can be used to investigate the effect of this compound on key signaling proteins (e.g., Akt, GSK-3β) and Alzheimer's-related proteins (e.g., tau phosphorylation).

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with this compound at desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-GSK-3β (Ser9)

      • Total GSK-3β

      • Phospho-Tau (e.g., AT8, PHF-1)

      • Total Tau

      • β-actin or GAPDH (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Measurement of Amyloid-β (Aβ) Levels (ELISA)

An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of secreted Aβ (1-40) and Aβ (1-42) in the cell culture medium.

  • Cell Treatment: Seed cells (e.g., SH-SY5Y cells stably expressing APP) in 24-well plates and treat with various concentrations of this compound for 24-48 hours in a serum-free medium to avoid interference.

  • Sample Collection: Collect the conditioned medium from each well and centrifuge to remove any detached cells.

  • ELISA Procedure:

    • Use a commercially available Aβ (1-40) and Aβ (1-42) ELISA kit.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, incubating with detection antibody, and adding the substrate.

  • Data Analysis: Measure the absorbance and calculate the concentration of Aβ in each sample based on the standard curve. Normalize the Aβ levels to the total protein content of the corresponding cell lysate.

Mandatory Visualizations

Arisugacin_A_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Effects Arisugacin_A This compound AChE Acetylcholinesterase (AChE) Arisugacin_A->AChE Inhibits Abeta_Aggregation Aβ Aggregation Arisugacin_A->Abeta_Aggregation Inhibits (via PAS binding) PI3K_Akt PI3K/Akt Pathway Arisugacin_A->PI3K_Akt Activates (Putative) ACh Acetylcholine AChE->ACh Degrades AChE->Abeta_Aggregation Promotes Cholinergic_Signaling Enhanced Cholinergic Signaling ACh->Cholinergic_Signaling Activates Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Promotes

Caption: Proposed mechanism of action for this compound in Alzheimer's disease models.

Neuroprotection_Assay_Workflow start Start seed_cells Seed PC12 or SH-SY5Y cells in 96-well plate start->seed_cells adhere Allow cells to adhere (Overnight) seed_cells->adhere pretreat Pre-treat with this compound (2-24 hours) adhere->pretreat induce_toxicity Induce toxicity (Aβ or H2O2 for 24-48 hours) pretreat->induce_toxicity add_mtt Add MTT solution (4 hours) induce_toxicity->add_mtt solubilize Solubilize formazan (DMSO) add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Analyze cell viability read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the neuroprotection (MTT) assay.

PI3K_Akt_Signaling_Pathway Arisugacin_A This compound Receptor Receptor Tyrosine Kinase (e.g., TrkA activated by NGF) Arisugacin_A->Receptor Potentiates signaling (Hypothesized) PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (via phosphorylation at Ser9) Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes Tau Tau GSK3b->Tau Phosphorylates Hyperphosphorylated_Tau Hyperphosphorylated Tau (NFTs)

Caption: The PI3K/Akt signaling pathway and its potential modulation by this compound.

References

Application Notes and Protocols for the HPLC-MS Analysis of Arisugacin A and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacins are a group of meroterpenoid compounds isolated from the fungus Penicillium sp. FO-4259.[1][2][3] Notably, Arisugacin A is a highly potent and selective inhibitor of acetylcholinesterase (AChE), with an IC50 value in the nanomolar range, making it a compound of significant interest in the research and development of therapeutics for Alzheimer's disease.[1][4] This application note provides a detailed protocol for the analysis of this compound and its analogs using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a sensitive and selective technique for the quantification and identification of these compounds in complex matrices.

Target Analytes

This protocol is applicable to this compound and its known analogs. The chemical structures and molecular weights of representative Arisugacins are provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound C29H32O7492.56
Arisugacin B C29H34O7494.58
Arisugacin C C29H32O8508.56
Arisugacin D C29H34O8510.58
Arisugacin E Not AvailableNot Available
Arisugacin F Not AvailableNot Available
Arisugacin G Not AvailableNot Available
Arisugacin H Not AvailableNot Available

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for fungal extracts is provided below. This may need to be optimized based on the specific sample matrix.

  • Extraction: Lyophilize the fungal mycelia or culture broth. Extract the dried material with a suitable organic solvent such as ethyl acetate or methanol.

  • Concentration: Evaporate the solvent from the extract under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the HPLC mobile phase (e.g., 50:50 methanol:water) to a final concentration suitable for analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC-MS/MS Method

The following is a representative HPLC-MS/MS method for the analysis of this compound and its analogs. Method development and optimization are recommended for specific applications.

HPLC System: A standard High-Performance Liquid Chromatography system.

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

HPLC Parameters:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Parameters (Positive Ion Mode):

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Quantitative Analysis

For quantitative analysis, a Multiple Reaction Monitoring (MRM) method should be developed. The precursor ions will be the [M+H]+ adducts of the Arisugacins. Product ions for this compound have been plausibly identified and can be used as a starting point for the other analogs.[4]

Quantitative Data for this compound:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound 493.22475.21447.2120-30

Note: Collision energies should be optimized for the specific instrument being used.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing extraction Extraction (e.g., Ethyl Acetate) concentration Concentration (Rotary Evaporation) extraction->concentration reconstitution Reconstitution (Mobile Phase) concentration->reconstitution filtration Filtration (0.22 µm filter) reconstitution->filtration hplc HPLC Separation (C18 Column) filtration->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quantification Quantification (Peak Area Integration) ms->quantification identification Identification (MS/MS Spectra) ms->identification

Caption: HPLC-MS/MS Experimental Workflow.

Signaling Pathway Inhibition

signaling_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds AChE Acetylcholinesterase (AChE) Choline Choline AChE->Choline Hydrolyzes ACh to Acetate Acetate AChE->Acetate Arisugacin_A This compound Arisugacin_A->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase by this compound.

Structural Relationship of Arisugacin Analogs

arisugacin_analogs Arisugacin_A This compound C29H32O7 Arisugacin_B Arisugacin B C29H34O7 Arisugacin_A->Arisugacin_B +2H Arisugacin_C Arisugacin C C29H32O8 Arisugacin_A->Arisugacin_C +O Arisugacin_D Arisugacin D C29H34O8 Arisugacin_B->Arisugacin_D +O Arisugacin_C->Arisugacin_D +2H

Caption: Structural relationships of Arisugacin analogs.

Conclusion

This application note provides a comprehensive starting point for researchers interested in the HPLC-MS analysis of this compound and its analogs. The provided protocols and methods are based on established principles of analytical chemistry for natural products and can be adapted and optimized for specific research needs. The high sensitivity and selectivity of HPLC-MS/MS make it an ideal tool for elucidating the roles of these potent acetylcholinesterase inhibitors in various biological systems and for their potential development as therapeutic agents.

References

Convergent Synthetic Strategies for the Arisugacin Skeleton: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the convergent synthesis of the arisugacin skeleton, a core structure of a family of potent acetylcholinesterase inhibitors with potential applications in the treatment of Alzheimer's disease. The strategies outlined below are based on key methodologies developed by leading research groups in the field of organic synthesis.

Introduction

Arisugacins A-H are a group of meroterpenoids isolated from microbial sources that have demonstrated significant and selective inhibition of acetylcholinesterase (AChE). Their complex polycyclic structure, featuring a highly substituted decalin ring system fused to a pyrone moiety, has made them attractive targets for total synthesis. Convergent synthetic strategies, which involve the independent synthesis of key fragments followed by their assembly, offer an efficient and flexible approach to construct the arisugacin core and enable the generation of analogues for structure-activity relationship (SAR) studies.

This document details two primary convergent strategies for the synthesis of the arisugacin skeleton: the Sunazuka/Ōmura Knoevenagel/Oxa-6π-Electrocyclization approach and the Hsung formal [3+3] Cycloaddition approach. An alternative strategy involving an intramolecular Diels-Alder reaction is also briefly discussed.

Key Convergent Synthetic Strategies

Two principal convergent strategies have emerged for the construction of the arisugacin skeleton.

1. Sunazuka/Ōmura Knoevenagel/Oxa-6π-Electrocyclization Cascade: This was the first reported total synthesis of (±)-arisugacin A.[1][2] The key convergent step involves the reaction of two major fragments: a complex α,β-unsaturated aldehyde and a 4-hydroxy-2-pyrone derivative. This is followed by stereoselective dihydroxylation and deoxygenation to complete the core structure.

2. Hsung Formal [3+3] Cycloaddition: This strategy also employs a convergent approach, featuring a formal oxa-[3+3] annulation between an α,β-unsaturated iminium salt and a 6-aryl-4-hydroxy-2-pyrone.[3][4] This reaction proceeds through a tandem Knoevenagel condensation followed by a highly stereoselective 6π-electron electrocyclic ring-closure.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary convergent syntheses of (±)-arisugacin A.

Synthetic StrategyKey ReactionNumber of Steps (Longest Linear Sequence)Overall YieldReference
Sunazuka/ŌmuraKnoevenagel/Oxa-6π-Electrocyclization96.8%[1]
HsungFormal [3+3] Cycloaddition202.1%[4]

Experimental Protocols and Visualizations

Strategy 1: Sunazuka/Ōmura Knoevenagel/Oxa-6π-Electrocyclization Cascade

This strategy is notable for its efficiency in constructing the tetracyclic core of arisugacin A. The key steps are outlined below.

Logical Workflow for Sunazuka/Ōmura Synthesis

G cluster_fragment1 Fragment 1 Synthesis cluster_fragment2 Fragment 2 Synthesis cluster_convergence Convergent Assembly and Elaboration A Starting Material A B Multi-step Synthesis A->B C α,β-Unsaturated Aldehyde B->C G Knoevenagel/Oxa-6π Electrocyclization C->G D Starting Material B E Multi-step Synthesis D->E F 4-Hydroxy-2-pyrone E->F F->G H Tetracyclic Intermediate G->H I Stereoselective Dihydroxylation H->I J Diol Intermediate I->J K Deoxygenation J->K L (±)-Arisugacin A K->L

Caption: Workflow for the Sunazuka/Ōmura convergent synthesis of (±)-arisugacin A.

Experimental Protocols:

Step 1: Knoevenagel/Oxa-6π-Electrocyclization Cascade

  • To a solution of the α,β-unsaturated aldehyde (1.0 equiv) and 4-hydroxy-2-pyrone (1.2 equiv) in toluene is added piperidinium acetate (0.2 equiv).

  • The reaction mixture is heated to reflux with azeotropic removal of water for 12-24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the tetracyclic intermediate.

Step 2: Stereoselective Dihydroxylation

  • To a solution of the tetracyclic intermediate (1.0 equiv) in a mixture of t-BuOH, water, and pyridine (10:1:1) at 0 °C is added osmium tetroxide (0.05 equiv) followed by N-methylmorpholine N-oxide (NMO) (1.5 equiv).

  • The reaction mixture is stirred at room temperature for 12-18 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: chloroform/methanol gradient) to yield the diol intermediate.

Step 3: Deoxygenation

  • To a solution of the diol intermediate (1.0 equiv) in pyridine at 0 °C is added methanesulfonyl chloride (1.5 equiv).

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate and concentrated.

  • The crude mesylate is dissolved in anhydrous THF, and lithium aluminum hydride (3.0 equiv) is added portion-wise at 0 °C.

  • The mixture is heated to reflux for 4-6 hours.

  • After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting suspension is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (±)-arisugacin A.

Strategy 2: Hsung Formal [3+3] Cycloaddition

This approach provides an alternative convergent route to the arisugacin skeleton, distinguished by its key cycloaddition step.

Logical Workflow for Hsung Synthesis

G cluster_fragment1 Fragment 1 Synthesis cluster_fragment2 Fragment 2 Synthesis cluster_convergence Convergent Assembly and Elaboration A Starting Material C B Multi-step Synthesis A->B C α,β-Unsaturated Iminium Salt Precursor B->C G Formal [3+3] Cycloaddition C->G D Starting Material D E Multi-step Synthesis D->E F 6-Aryl-4-hydroxy-2-pyrone E->F F->G H Tetracyclic Intermediate G->H I Further Functional Group Manipulations H->I J (±)-Arisugacin A I->J

Caption: Workflow for the Hsung formal [3+3] cycloaddition synthesis of (±)-arisugacin A.

Experimental Protocols:

Step 1: Formal [3+3] Cycloaddition

  • To a solution of the α,β-unsaturated aldehyde (1.0 equiv) and a secondary amine (e.g., pyrrolidine, 1.1 equiv) in anhydrous acetonitrile at room temperature is added the 6-aryl-4-hydroxy-2-pyrone (1.0 equiv).

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the tetracyclic cycloadduct.

Subsequent Steps: The tetracyclic intermediate obtained from the [3+3] cycloaddition is then elaborated to (±)-arisugacin A through a series of functional group manipulations, including stereoselective reductions and oxidations, similar in principle to the final steps of the Sunazuka/Ōmura synthesis. The exact sequence and conditions are specific to the protecting groups and functionalities present in the advanced intermediate.

Alternative Strategy: Intramolecular Diels-Alder Reaction

An alternative, though less developed, convergent strategy involves the construction of the AB ring system of this compound via an intramolecular Diels-Alder reaction of a furan (IMDAF).[5] This approach focuses on forming the decalin core first, which would then be elaborated to the final product.

G A Furan-containing Precursor B Intramolecular Diels-Alder Reaction (IMDAF) A->B C Oxa-bridged Bicyclic System B->C D Further Elaboration C->D E Arisugacin AB Ring System D->E

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Arisugacin A Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the total synthesis of Arisugacin A, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve overall yield. The synthesis of this potent acetylcholinesterase inhibitor, while elegant, presents several key steps that can be prone to low yields. This guide offers detailed experimental protocols, quantitative data summaries, and visual aids to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the benchmark for a successful total synthesis of this compound in terms of overall yield?

A1: The seminal total synthesis of (±)-Arisugacin A by Hsung and Cole reported a 20-step route with an overall yield of 2.1%.[1][2] This serves as a valuable benchmark for researchers undertaking this synthesis. Achieving a comparable or improved yield requires careful optimization of several key transformations.

Q2: What are the most critical and potentially low-yield steps in the this compound total synthesis?

A2: Based on published literature, two key stages are particularly challenging and can significantly impact the overall yield:

  • The Knoevenagel/Oxa-6π Electrocyclization Cascade: This crucial step forms the core pyran ring system. Achieving high diastereoselectivity and preventing the formation of undesired side products can be challenging.[2]

  • The Dihydroxylation-Deoxygenation Sequence: The introduction of the C12a hydroxyl group and subsequent deoxygenation of a hindered tertiary alcohol are often low-yielding steps that require careful selection of reagents and optimization of reaction conditions.

Q3: Are there any known major side reactions to be aware of?

A3: Yes, during the construction of the AB-ring system, an unexpected retro-aldol–aldol sequence has been reported, which can lead to the formation of a bridged bicyclic furan as a significant byproduct.[1] Careful control of reaction conditions is crucial to minimize this pathway.

Troubleshooting Guides

Low Yield in the Knoevenagel/Oxa-6π Electrocyclization Cascade

This cascade reaction, which unites the α,β-unsaturated iminium salt with a 4-hydroxy-2-pyrone, is pivotal for constructing the this compound core.

Problem: Low yield or poor diastereoselectivity in the formation of the pyran ring.

Possible Causes & Solutions:

Possible Cause Troubleshooting Suggestion Experimental Protocol
Suboptimal Catalyst or Reaction Conditions The choice of catalyst and solvent can significantly influence the reaction's efficiency and stereochemical outcome. While piperidine is commonly used, other amine catalysts or the use of additives can be explored.In a round-bottom flask, dissolve the α,β-unsaturated aldehyde and 4-hydroxy-2-pyrone in dry toluene. Add a catalytic amount of piperidine (typically 0.1-0.2 equivalents). Heat the reaction mixture to reflux and monitor the progress by TLC. Upon completion, cool the reaction, concentrate under reduced pressure, and purify by flash column chromatography.
Reversibility of the Oxa-6π Electrocyclization The oxa-6π electrocyclization can be reversible, leading to an equilibrium mixture of starting materials and products.To drive the reaction towards the product, consider using a Dean-Stark trap to remove water formed during the Knoevenagel condensation. Running the reaction at a higher concentration may also favor the forward reaction.
Formation of Undesired Isomers Meticulous optimization is often required to avoid the formation of undesired structural isomers.[3]Screen different amine catalysts such as pyrrolidine, triethylamine, or DBU. Varying the reaction temperature and solvent (e.g., acetonitrile, dichloromethane) can also influence the diastereoselectivity.

Yield Data from Literature:

Reaction Reported Yield Reference
Knoevenagel/Oxa-6π ElectrocyclizationNot explicitly stated for the specific step in the initial communication, but is a key part of the overall 2.1% yield synthesis.Hsung & Cole
Inefficient Dihydroxylation and Deoxygenation

The introduction of the angular C12a-hydroxyl group is a stereochemically challenging step, and the subsequent deoxygenation of this tertiary alcohol can be difficult.

Problem: Low yield in the dihydroxylation or deoxygenation step.

Possible Causes & Solutions:

Possible Cause Troubleshooting Suggestion Experimental Protocol
Poor Stereoselectivity in Dihydroxylation The facial selectivity of the dihydroxylation of the olefin precursor is crucial for establishing the correct stereochemistry.For stereoselective syn-dihydroxylation, the use of osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) is a standard method. For asymmetric dihydroxylation, Sharpless asymmetric dihydroxylation conditions (AD-mix-α or AD-mix-β) can be employed.
Difficulty in Deoxygenating the Tertiary Alcohol Tertiary alcohols are generally resistant to deoxygenation due to steric hindrance and the high energy of the carbocation intermediate in SN1-type reactions.Radical deoxygenation methods, such as the Barton-McCombie deoxygenation, are often effective. This involves converting the alcohol to a thiocarbonyl derivative (e.g., a xanthate) followed by treatment with a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride or a less toxic alternative like tris(trimethylsilyl)silane).

Experimental Protocols:

  • Stereoselective Dihydroxylation (Upjohn Conditions): To a solution of the alkene in a mixture of THF and water, add a catalytic amount of OsO₄ (e.g., 2 mol%) followed by a stoichiometric amount of NMO. Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material. Quench the reaction with sodium sulfite, extract the product with an organic solvent, and purify by chromatography.

  • Barton-McCombie Deoxygenation: To a solution of the tertiary alcohol in dry THF, add sodium hydride to deprotonate the alcohol. Then, add carbon disulfide followed by methyl iodide to form the xanthate intermediate. After purification, dissolve the xanthate in toluene, add AIBN and tributyltin hydride, and heat the mixture to reflux. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography.

Yield Data for Similar Transformations:

Transformation Typical Yield Range Notes
Sharpless Asymmetric Dihydroxylation70-95%Highly dependent on the substrate.
Barton-McCombie Deoxygenation60-85%Can be sensitive to steric hindrance around the alcohol.

Visualizing the Workflow

To aid in understanding the critical stages of the this compound total synthesis, the following workflow diagram illustrates the key transformations and potential pitfalls.

ArisugacinA_Synthesis_Workflow cluster_start Starting Materials cluster_core_formation Core Formation cluster_functionalization Key Functionalization cluster_endgame Final Steps alpha_beta_unsaturated_aldehyde α,β-Unsaturated Aldehyde Knoevenagel_Oxa_6pi Knoevenagel/Oxa-6π Electrocyclization Cascade alpha_beta_unsaturated_aldehyde->Knoevenagel_Oxa_6pi 4_hydroxy_2_pyrone 4-Hydroxy-2-pyrone 4_hydroxy_2_pyrone->Knoevenagel_Oxa_6pi Dihydroxylation Stereoselective Dihydroxylation Knoevenagel_Oxa_6pi->Dihydroxylation Multiple Steps Low_Yield_Cycloaddition Low Yield/ Poor Stereoselectivity Knoevenagel_Oxa_6pi->Low_Yield_Cycloaddition Deoxygenation Deoxygenation of Tertiary Alcohol Dihydroxylation->Deoxygenation Low_Yield_Hydroxylation Low Yield/ Poor Stereoselectivity Dihydroxylation->Low_Yield_Hydroxylation Final_Modifications Further Modifications Deoxygenation->Final_Modifications Multiple Steps Low_Yield_Deoxygenation Low Yield Deoxygenation->Low_Yield_Deoxygenation Arisugacin_A This compound Final_Modifications->Arisugacin_A

Caption: Key stages in the total synthesis of this compound, highlighting critical, potentially low-yield steps.

This technical support guide provides a starting point for addressing common issues in the total synthesis of this compound. By carefully considering the troubleshooting suggestions, optimizing reaction conditions, and referring to the provided protocols, researchers can improve the efficiency and overall yield of this challenging but rewarding synthesis.

References

Technical Support Center: Stereoselective Synthesis of Arisugacin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of Arisugacin A. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this potent acetylcholinesterase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on achieving high stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The main challenges in the synthesis of this compound lie in the stereocontrolled construction of its complex tetracyclic core. Specific difficulties include:

  • Formation of the pyranopyran skeleton: Achieving the desired stereochemistry during the formation of this core structure is a significant hurdle.

  • Stereoselective dihydroxylation: The introduction of the angular C12a-hydroxyl group via dihydroxylation of a late-stage olefin intermediate often proceeds with low diastereoselectivity.

  • Unexpected side reactions: The synthesis can be complicated by unforeseen rearrangements, such as a retro-aldol-aldol sequence, which can lead to epimerization and low yields of the desired product.

Q2: Which synthetic routes have been successfully employed for this compound?

Two primary strategies have been reported for the total synthesis of this compound:

  • Knoevenagel Condensation/[4+2] Cycloaddition Cascade: This approach involves the reaction of an α,β-unsaturated aldehyde with a 4-hydroxy-2-pyrone to construct the core structure.

  • Formal [3+3] Cycloaddition: This strategy utilizes a highly stereoselective 6π-electron electrocyclic ring-closure of a 1-oxatriene intermediate to form the pyranopyran system.

Q3: Why is the stereochemistry at the C12a position so difficult to control?

The C12a position is a sterically hindered neopentyl-like quaternary center. Direct functionalization of this position is challenging. Most synthetic routes install the hydroxyl group at this position via dihydroxylation of a C8a-C12a double bond. The facial selectivity of this dihydroxylation is often poor due to the complex steric environment of the tetracyclic intermediate, leading to the formation of diastereomeric mixtures.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Dihydroxylation of the Key Olefin Intermediate

Symptoms:

  • Formation of a mixture of diastereomers upon dihydroxylation of the C8a-C12a olefin.

  • Difficulty in separating the desired C12a-hydroxy diastereomer from the undesired epimer.

Possible Causes:

  • Steric hindrance: The concave face of the molecule is sterically shielded, making it difficult for bulky dihydroxylating agents to approach from the desired trajectory.

  • Reagent choice: The choice of dihydroxylating agent and ligand can significantly impact the diastereoselectivity.

Solutions:

  • Optimization of Sharpless Asymmetric Dihydroxylation: While the Sharpless dihydroxylation is a powerful tool, its application to the complex this compound intermediate can be challenging. A systematic variation of ligands, solvents, and temperature is recommended.

  • Alternative Dihydroxylation Reagents: If Sharpless conditions prove unsatisfactory, other reagents can be explored.

Data Presentation: Comparison of Dihydroxylation Conditions

Reagent/ConditionsDiastereomeric Ratio (desired:undesired)Yield (%)Reference
OsO₄ (catalytic), NMO~1:185(Hypothetical data based on typical outcomes)
AD-mix-β~3:170(Hypothetical data based on typical outcomes)
OsO₄, TMEDA~2:180(Hypothetical data based on typical outcomes)
m-CPBA, then hydrolysisLow and complex mixture< 50(Hypothetical data based on typical outcomes)

Note: The data presented above is illustrative and intended to guide experimentation. Actual results may vary depending on the specific substrate and reaction conditions.

Problem 2: Unexpected Formation of an Epimerized Product via a Retro-Aldol-Aldol Sequence

Symptoms:

  • Isolation of a product with an inverted stereocenter in the AB-ring system.

  • Low yield of the desired diastereomer, even after successful dihydroxylation.

Possible Cause:

  • Under certain conditions (e.g., during functional group manipulation of the AB-ring), a retro-aldol reaction can occur, leading to the opening of the B-ring. A subsequent aldol condensation can then re-close the ring, but with the potential for inversion of stereocenters to form a thermodynamically more stable epimer.[1]

Solutions:

  • Milder Reaction Conditions: Avoid harsh acidic or basic conditions when manipulating functional groups in the vicinity of the AB-ring fusion.

  • Protecting Group Strategy: Judicious use of protecting groups can prevent the initiation of the retro-aldol cascade.

  • Careful Monitoring: Closely monitor reactions by TLC or LC-MS to detect the formation of byproducts.

Experimental Protocols

Key Experiment: Stereoselective Dihydroxylation

Objective: To install the C12a-hydroxyl group with high diastereoselectivity.

Methodology (based on Sharpless Asymmetric Dihydroxylation):

  • To a stirred solution of the olefin intermediate (1.0 equiv) in a 1:1 mixture of t-BuOH and water (0.1 M) at 0 °C, add AD-mix-β (1.4 g per mmol of olefin).

  • Stir the resulting heterogeneous mixture vigorously at 0 °C for 24-48 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and stir for an additional hour at room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Visualizations

experimental_workflow General Workflow for this compound Synthesis cluster_core_construction Core Construction cluster_functionalization Functionalization and Troubleshooting start Starting Materials cycloaddition [3+3] Cycloaddition or Knoevenagel/[4+2] Cascade start->cycloaddition pyranopyran Pyranopyran Core cycloaddition->pyranopyran dihydroxylation Stereoselective Dihydroxylation pyranopyran->dihydroxylation retro_aldol Retro-Aldol-Aldol Rearrangement pyranopyran->retro_aldol Harsh Conditions desired_diol Desired Diol (C12a-OH) dihydroxylation->desired_diol Major Product undesired_diol Undesired Diol dihydroxylation->undesired_diol Minor Product final_product This compound desired_diol->final_product Further Steps epimerized_product Epimerized Product retro_aldol->epimerized_product

Caption: Synthetic workflow and key challenge points.

retro_aldol_mechanism Proposed Retro-Aldol-Aldol Rearrangement start_material Desired AB-ring System retro_aldol Retro-Aldol Reaction (Ring Opening) start_material->retro_aldol Base or Acid intermediate Acyclic Intermediate retro_aldol->intermediate aldol_condensation Aldol Condensation (Ring Closure) intermediate->aldol_condensation epimerized_product Thermodynamically Favored Epimerized AB-ring aldol_condensation->epimerized_product

Caption: Mechanism of the unexpected retro-aldol-aldol rearrangement.

References

Arisugacin A Solubility and Handling for In Vitro Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility and handling of Arisugacin A for in vitro experiments. This compound is a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission.[1][2] Proper handling and solubilization of this compound are crucial for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a meroterpenoid compound isolated from the fungus Penicillium sp. FO-4259.[3] It is a highly potent and selective inhibitor of acetylcholinesterase (AChE) with reported IC50 values in the nanomolar range (1.0 to 25.8 nM).[3] Its selectivity makes it a valuable tool for studying the role of AChE in various biological processes and as a potential therapeutic agent.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Q3: How should I store this compound as a powder and in solution?

A3: For long-term stability, this compound powder should be stored at -20°C, where it can be stable for up to three years.[4] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is typically stable for at least one year.[4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: What are the recommended working concentrations for in vitro assays?

A4: The working concentration of this compound will depend on the specific assay and cell type. Given its potent AChE inhibitory activity with IC50 values in the low nanomolar range, typical working concentrations are expected to be in the nanomolar to low micromolar range.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: Is this compound soluble in aqueous buffers?

A5: Like many complex organic molecules, this compound is expected to have very low solubility in water and aqueous buffers. Direct dissolution in aqueous media is not recommended. Stock solutions should be prepared in an organic solvent like DMSO, and then diluted to the final working concentration in the aqueous assay buffer.

Troubleshooting Guide

Issue: My this compound has precipitated out of solution after dilution into my aqueous assay buffer.

  • Cause: The final concentration of the organic solvent (e.g., DMSO) in your assay may be too low to maintain the solubility of this compound at the desired working concentration. Many compounds will precipitate out of aqueous solutions when the DMSO concentration falls below a certain threshold.

  • Solution:

    • Check the final DMSO concentration: For most in vitro cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. However, for biochemical assays, a slightly higher concentration may be acceptable.

    • Perform a serial dilution: Instead of a single large dilution step, perform a serial dilution of your DMSO stock solution in the assay buffer. This can help to prevent the compound from crashing out of solution.

    • Vortex during dilution: Ensure thorough mixing by vortexing the solution immediately after adding the this compound stock to the aqueous buffer.

    • Consider a lower working concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your assay.

Issue: I am observing inconsistent or no inhibitory activity in my acetylcholinesterase (AChE) assay.

  • Cause 1: Incorrect solution preparation. Improper dissolution or precipitation of this compound can lead to an inaccurate final concentration.

  • Solution 1: Re-prepare your stock and working solutions, paying close attention to the solubility and dilution steps. Visually inspect for any signs of precipitation.

  • Cause 2: Compound degradation. Although generally stable, improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.

  • Solution 2: Use a fresh aliquot of your stock solution for each experiment. Ensure proper storage at -80°C.

  • Cause 3: Assay interference. Components in your assay buffer or the presence of other compounds could interfere with the activity of this compound or the assay itself.

  • Solution 3: Run appropriate controls, including a vehicle control (buffer with the same final concentration of DMSO) and a positive control with a known AChE inhibitor.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C28H32O8[1]
Molecular Weight 496.5 g/mol [1]
Appearance White powder[3]
Mechanism of Action Acetylcholinesterase (AChE) Inhibitor[1][2]

Table 2: Recommended Storage Conditions

FormStorage TemperatureShelf LifeReference
Powder -20°C3 years[4]
In Solvent (e.g., DMSO) -80°C1 year[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (MW: 496.5 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 1 mg of this compound powder.

    • Add 201.4 µL of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions for an In Vitro AChE Inhibition Assay

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 8.0)

  • Procedure:

    • Thaw a single aliquot of the 10 mM this compound stock solution.

    • Perform a serial dilution of the stock solution in DMSO to create intermediate stock concentrations (e.g., 1 mM, 100 µM, 10 µM).

    • From the appropriate intermediate stock, perform the final dilution into the assay buffer to achieve the desired working concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Ensure the final DMSO concentration in the assay is kept constant across all conditions and is non-toxic to the cells or enzyme (typically ≤ 0.5%).

    • For example, to prepare a 100 nM working solution in 1 mL of assay buffer from a 100 µM intermediate stock, add 1 µL of the 100 µM stock to 999 µL of assay buffer.

Visualizations

ArisugacinA_Workflow Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO to create 10 mM Stock weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw one aliquot of stock store_stock->thaw For Experiment serial_dilute Perform serial dilution in assay buffer thaw->serial_dilute use_assay Use immediately in in vitro assay serial_dilute->use_assay

Caption: Workflow for preparing this compound solutions.

AChE_Inhibition_Pathway Mechanism of Acetylcholinesterase (AChE) Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ArisugacinA This compound ArisugacinA->AChE Inhibits Synaptic_Cleft Synaptic Cleft

Caption: Simplified pathway of AChE inhibition by this compound.

Solubility_Troubleshooting Troubleshooting this compound Precipitation decision decision outcome outcome start Precipitation observed in working solution? check_dmso Is final DMSO concentration >0.5%? start->check_dmso increase_dmso Increase DMSO concentration (if assay permits) check_dmso->increase_dmso No check_dilution Was a single dilution step used? check_dmso->check_dilution Yes still_precipitates Still precipitates? increase_dmso->still_precipitates serial_dilute Use serial dilution method check_dilution->serial_dilute Yes vortex Vortex during dilution check_dilution->vortex No serial_dilute->vortex vortex->still_precipitates lower_conc Lower the final working concentration still_precipitates->lower_conc Yes success Problem Solved still_precipitates->success No lower_conc->success

Caption: Decision tree for troubleshooting solubility issues.

References

Stability of Arisugacin A in different solvents and temperatures.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Arisugacin A in various laboratory settings. Due to limited publicly available stability data for this compound, this guide combines known storage recommendations with general best practices for handling complex organic molecules. It is strongly recommended that researchers perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term storage, solid (powdered) this compound should be stored at -20°C. Under these conditions, it is expected to be stable for up to three years[1].

Q2: How should I store this compound in solution?

When dissolved in a solvent, this compound should be stored at -80°C for long-term stability, where it can be kept for up to one year[1]. For short-term storage, refrigeration at 4°C is advisable, although the duration of stability at this temperature has not been publicly documented and should be experimentally determined.

Q3: Which solvent should I use to dissolve this compound?

The choice of solvent will depend on the experimental requirements. While specific stability data in various solvents is not available, dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of many organic compounds. For aqueous-based assays, further dilution of the DMSO stock solution into a buffer like phosphate-buffered saline (PBS) is a standard procedure. It is crucial to minimize the final concentration of DMSO in cell-based assays to avoid solvent-induced artifacts.

Q4: Can I store this compound solutions at room temperature?

It is not recommended to store this compound solutions at room temperature for extended periods. As with many complex organic molecules, degradation is more likely to occur at ambient temperatures. If temporary storage at room temperature is necessary during an experiment, the duration should be kept to a minimum.

Q5: How can I determine the stability of this compound in my specific experimental conditions?

To determine the stability of this compound in your chosen solvent and at your desired temperature, a stability study should be conducted. This typically involves analyzing the concentration and purity of the compound over time using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in an experiment. Degradation of this compound due to improper storage or handling.1. Prepare a fresh stock solution of this compound from solid material.2. Aliquot the stock solution to minimize freeze-thaw cycles.3. Perform a stability study to determine the degradation rate under your experimental conditions.
Inconsistent experimental results. Inconsistent concentration of this compound due to degradation or precipitation.1. Ensure complete solubilization of this compound in the chosen solvent.2. Visually inspect solutions for any signs of precipitation before use.3. Validate the concentration of your stock solution periodically.
Appearance of unknown peaks in analytical chromatograms. Formation of degradation products.1. Compare the chromatogram of the stored solution to that of a freshly prepared solution.2. If new peaks are observed, consider identifying these degradation products to understand the degradation pathway.

Data Summary: Recommended Storage Conditions

Form Storage Temperature Reported Stability
Solid (Powder)-20°CUp to 3 years[1]
In Solvent-80°CUp to 1 year[1]

Note: The specific solvent for the one-year stability in solution is not publicly specified. Researchers should validate stability in their chosen solvent.

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol outlines a general method for determining the stability of this compound in a specific solvent and at a given temperature.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of solid this compound.

  • Dissolve it in the desired solvent (e.g., DMSO) to a specific concentration (e.g., 10 mM).

  • Ensure complete dissolution by vortexing or brief sonication.

2. Sample Aliquoting and Storage:

  • Aliquot the stock solution into multiple small, tightly sealed vials to avoid repeated freeze-thaw cycles of the entire stock.

  • Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

3. Time-Point Analysis:

  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage temperature.

  • Analyze the concentration and purity of this compound in each sample using a validated stability-indicating analytical method, such as HPLC with UV or mass spectrometric detection.

4. Data Analysis:

  • Quantify the concentration of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

  • A common threshold for stability is the retention of at least 90% of the initial concentration.

Visualizations

Signaling Pathway Inhibition by this compound

This compound is a potent inhibitor of acetylcholinesterase (AChE). AChE is a key enzyme in the cholinergic signaling pathway, responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

ArisugacinA_Mechanism Mechanism of Action of this compound cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_pre Acetylcholine (ACh) ACh_syn ACh ACh_pre->ACh_syn Release AChE Acetylcholinesterase (AChE) ACh_syn->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_syn->AChR Binding Degradation Choline + Acetate AChE->Degradation ArisugacinA This compound ArisugacinA->AChE Inhibition Signal Signal Transduction AChR->Signal Activation

Caption: Inhibition of Acetylcholinesterase by this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Stability_Workflow This compound Stability Assessment Workflow prep 1. Prepare Stock Solution (e.g., 10 mM in DMSO) aliquot 2. Aliquot Samples prep->aliquot storage 3. Store at Different Temperatures (-80°C, -20°C, 4°C, RT) aliquot->storage analysis 4. Analyze at Time Points (e.g., 0, 24h, 48h, 1wk) storage->analysis hplc 5. HPLC Analysis (Concentration & Purity) analysis->hplc data 6. Data Interpretation (% Remaining vs. Time) hplc->data

References

Overcoming poor water solubility of Arisugacin A.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor water solubility of Arisugacin A, a potent acetylcholinesterase inhibitor.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

This compound is a lipophilic molecule with inherently low aqueous solubility. This is a common challenge for many potent small molecule inhibitors. Direct dissolution in aqueous buffers like PBS or saline will likely result in poor solubility and precipitation.

Q2: What is a recommended starting point for solubilizing this compound for in vitro experiments?

For initial in vitro studies, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. This stock solution can then be serially diluted into your aqueous assay buffer. Ensure the final concentration of the organic solvent in your experiment is low (typically <1%) to avoid solvent-induced artifacts.

Q3: I am observing precipitation of this compound in my cell culture media. What can I do?

Precipitation in cell culture media can occur when the final concentration of this compound exceeds its solubility limit in the presence of media components. To troubleshoot this:

  • Lower the final concentration: Determine the lowest effective concentration of this compound in your assay.

  • Reduce the final solvent concentration: Ensure the final DMSO or ethanol concentration is as low as possible.

  • Use a formulation strategy: Consider using a solubilization technique such as cyclodextrin complexation or a nanoparticle formulation to improve aqueous solubility.

Q4: Can I use this compound for in vivo studies? How should I formulate it?

Yes, this compound can be used for in vivo studies with an appropriate formulation. A common approach for poorly soluble compounds is to use a vehicle containing a mixture of solvents and surfactants. A suggested starting formulation for animal experiments is a solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[1] It is crucial to perform vehicle-only control experiments to account for any effects of the formulation itself.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause: Precipitation of this compound in the assay buffer.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your assay plates or tubes for any signs of precipitation (cloudiness, visible particles).

  • Solubility Test: Perform a simple solubility test by preparing the highest concentration of this compound used in your assay in the final buffer and visually inspecting for precipitation over the time course of your experiment.

  • Optimize Stock Solution: Ensure your this compound stock solution in organic solvent is fully dissolved before diluting into the aqueous buffer.

  • Consider a different formulation: If precipitation persists, explore the use of cyclodextrins or nanoparticle formulations as described in the protocols below.

Issue 2: Low bioavailability in animal studies.

Possible Cause: Poor absorption due to low solubility in the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral administration).

Troubleshooting Steps:

  • Formulation Optimization: The recommended in vivo formulation (5% DMSO, 30% PEG300, 5% Tween 80, 60% saline) is a good starting point, but may require optimization based on the animal model and route of administration.

  • Particle Size Reduction: For oral formulations, reducing the particle size of this compound through micronization or nanocrystal technology can improve the dissolution rate and absorption.

  • Prodrug Approach: Consider synthesizing a more water-soluble prodrug of this compound that is converted to the active compound in vivo. This is a more advanced strategy requiring medicinal chemistry expertise.

Solubility Enhancement Strategies: Data & Protocols

Significant improvements in the aqueous solubility of poorly soluble drugs can be achieved using various formulation strategies. The following table summarizes the potential solubility enhancement that can be expected with different techniques.

Technique Principle Expected Solubility Enhancement (Fold-Increase) Key Considerations
Co-solvents Increasing the polarity of the solvent system.2 - 50Potential for solvent toxicity in biological systems.
Cyclodextrin Complexation Encapsulation of the hydrophobic drug within the cyclodextrin cavity.10 - 1000Choice of cyclodextrin type is critical; may alter drug-target interactions.
Nanoparticle Formulation Increasing the surface area to volume ratio, leading to faster dissolution.100 - 10,000Requires specialized equipment; potential for altered pharmacokinetics.
Prodrug Synthesis Covalent modification of the drug to introduce a hydrophilic moiety.> 1000Requires chemical synthesis and validation of in vivo conversion.

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of an this compound-cyclodextrin complex using the co-precipitation method to enhance its aqueous solubility.

Materials:

  • This compound

  • β-cyclodextrin (or a derivative like HP-β-cyclodextrin)

  • Deionized water

  • Ethanol

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer (optional)

Methodology:

  • Dissolve Cyclodextrin: Dissolve the desired molar excess of β-cyclodextrin in deionized water with stirring. Gently warm the solution to aid dissolution if necessary.

  • Dissolve this compound: In a separate container, dissolve this compound in a minimal amount of ethanol.

  • Mix Solutions: Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously.

  • Complex Formation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may become cloudy as the complex precipitates.

  • Isolate the Complex: Collect the precipitate by centrifugation.

  • Wash and Dry: Wash the pellet with a small amount of cold deionized water to remove any uncomplexed cyclodextrin, followed by a wash with a small amount of cold ethanol to remove any uncomplexed this compound. Dry the resulting powder under vacuum or by lyophilization.

  • Characterization: The formation of the inclusion complex should be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_dissolution Dissolution cluster_complexation Complexation cluster_isolation Isolation & Purification cluster_characterization Characterization A Dissolve Cyclodextrin in Water C Mix Solutions (Vigorous Stirring) A->C B Dissolve this compound in Ethanol B->C D Stir for 24-48h (Room Temperature) C->D E Centrifuge to Collect Precipitate D->E F Wash with Cold Water & Cold Ethanol E->F G Dry under Vacuum or Lyophilize F->G H Confirm Complex Formation (DSC, XRD, NMR) G->H

Workflow for this compound-Cyclodextrin Inclusion Complex Preparation.
Protocol 2: Preparation of this compound Nanoparticles by Nanoprecipitation

This protocol outlines a general method for preparing this compound nanoparticles using the nanoprecipitation (solvent displacement) technique.

Materials:

  • This compound

  • A biodegradable polymer (e.g., PLGA, PCL)

  • An organic solvent (e.g., acetone, acetonitrile)

  • A non-solvent (e.g., deionized water)

  • A surfactant/stabilizer (e.g., Poloxamer 188, PVA)

  • Magnetic stirrer

  • Rotary evaporator

Methodology:

  • Organic Phase Preparation: Dissolve this compound and the chosen polymer in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant/stabilizer in the non-solvent (water).

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under moderate magnetic stirring. The rapid solvent diffusion will cause the polymer and drug to co-precipitate as nanoparticles.

  • Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator under reduced pressure.

  • Purification: The nanoparticle suspension can be purified by centrifugation and resuspension in deionized water to remove any unencapsulated drug and excess surfactant.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and drug loading efficiency using techniques like Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC).

G cluster_phase_prep Phase Preparation cluster_precipitation Nanoprecipitation cluster_purification Purification cluster_characterization Characterization A Dissolve this compound & Polymer in Organic Solvent C Inject Organic Phase into Aqueous Phase A->C B Dissolve Surfactant in Water B->C D Remove Organic Solvent (Rotary Evaporator) C->D E Centrifuge and Resuspend in Deionized Water D->E F Analyze Size, PDI, & Drug Loading (DLS, HPLC) E->F

Workflow for this compound Nanoparticle Preparation by Nanoprecipitation.

Signaling Pathway Considerations

This compound is a potent inhibitor of acetylcholinesterase (AChE). By inhibiting AChE, this compound increases the levels of acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is the primary mechanism for its potential therapeutic effects in conditions like Alzheimer's disease. When designing experiments, it is important to consider how the formulation might affect this pathway. For instance, the components of a nanoparticle formulation could have their own biological effects or alter the biodistribution of this compound, thereby indirectly influencing the cholinergic system.

G ArisugacinA This compound AChE Acetylcholinesterase (AChE) ArisugacinA->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Choline_Acetate Choline + Acetate AChE->Choline_Acetate Catalyzes breakdown to ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Cholinergic_Transmission Enhanced Cholinergic Neurotransmission ACh_Receptor->Cholinergic_Transmission Activates

Mechanism of Action of this compound.

References

Technical Support Center: Refinement of Knoevenagel-Type Reaction for Arisugacin Skeleton Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of the Knoevenagel-type reaction used in the synthesis of the arisugacin skeleton.

Troubleshooting Guide

This guide addresses common issues encountered during the Knoevenagel-type condensation between an α,β-unsaturated aldehyde and a 4-hydroxy-2-pyrone derivative in the synthesis of the arisugacin core structure.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Insufficient Catalyst Activity: The amine catalyst (e.g., piperidine) may be old, impure, or used in an inadequate amount. 2. Low Reaction Temperature: The activation energy for the condensation may not be reached. 3. Steric Hindrance: Bulky substituents on the aldehyde or pyrone may hinder the reaction. 4. Poor Quality Reagents: Starting materials may be impure or degraded.1. Use freshly distilled piperidine or a different amine catalyst such as pyrrolidine. An acid co-catalyst like acetic acid can sometimes be beneficial.[1][2] 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. This may require redesigning the synthetic route or using a more potent catalytic system. 4. Purify starting materials before use.
Formation of Michael Adduct Side Product 1. Reaction Conditions Favoring Michael Addition: The intermediate formed after the Knoevenagel condensation can be susceptible to nucleophilic attack by another molecule of the 4-hydroxy-2-pyrone.[3][4] 2. Excess of the Pyrone Nucleophile: A high concentration of the pyrone can promote the Michael addition side reaction.1. Carefully control the stoichiometry of the reactants. A slow addition of the pyrone to the reaction mixture may help. 2. Use a stoichiometric amount or a slight excess of the aldehyde.
Product Decomposition 1. High Reaction Temperature: The arisugacin skeleton or intermediates may be thermally unstable. 2. Prolonged Reaction Time: Extended exposure to reaction conditions can lead to degradation. 3. Presence of Strong Acids or Bases: The product may be sensitive to acidic or basic conditions.1. Optimize the reaction temperature to the minimum required for a reasonable reaction rate. 2. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. 3. Use a mild base as a catalyst and ensure the workup procedure is as neutral as possible.
Difficulty in Product Isolation/Purification 1. Formation of Complex Mixtures: The presence of side products and unreacted starting materials can complicate purification. 2. Product Solubility Issues: The product may have limited solubility in common chromatography solvents.1. Optimize the reaction to minimize side products. Column chromatography with a carefully selected solvent system is often necessary. 2. Experiment with different solvent systems for extraction and chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the role of the amine catalyst in the Knoevenagel-type reaction for the arisugacin skeleton?

A1: The amine catalyst, typically a secondary amine like piperidine, plays a crucial role in activating both reaction partners. It reacts with the α,β-unsaturated aldehyde to form a more electrophilic iminium ion. It also acts as a base to deprotonate the acidic 4-hydroxy-2-pyrone, generating the nucleophilic enolate.[5]

Q2: Can other catalysts be used for this transformation?

A2: While piperidine is commonly used, other amine bases like pyrrolidine can also be effective and in some cases, may offer higher conversions.[1][2] The choice of catalyst can influence the reaction rate and yield, and may need to be optimized for specific substrates.

Q3: How can the formation of the undesired Michael adduct be minimized?

A3: The formation of a Michael adduct is a potential side reaction where a second molecule of the 4-hydroxy-2-pyrone adds to the α,β-unsaturated system of the initial Knoevenagel product.[3][4] To minimize this, it is crucial to control the stoichiometry of the reactants, often using the aldehyde as the limiting reagent. Slow addition of the pyrone can also be beneficial.

Q4: What is a typical solvent for this Knoevenagel-type reaction?

A4: The choice of solvent can be critical. Protic solvents like ethanol are sometimes used, but aprotic solvents may also be employed depending on the specific substrates and catalyst system. The solvent should be chosen to ensure adequate solubility of all reactants and intermediates.

Q5: At what temperature should the reaction be conducted?

A5: The optimal temperature will depend on the specific reactants and catalyst. It is advisable to start at a moderate temperature (e.g., room temperature to 50°C) and gradually increase it while monitoring the reaction progress. High temperatures can lead to product decomposition.

Experimental Protocols

Key Experiment: Knoevenagel-Type Reaction for Arisugacin Skeleton

This protocol is a representative procedure for the crucial Knoevenagel-type condensation step in the synthesis of the arisugacin A skeleton. This step involves the reaction of an α,β-unsaturated aldehyde with a 4-hydroxy-2-pyrone derivative.[6]

Materials:

  • α,β-Unsaturated aldehyde derivative

  • 4-Hydroxy-6-methyl-2-pyrone (or a similar derivative)

  • Piperidine (freshly distilled)

  • Anhydrous solvent (e.g., ethanol or toluene)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 4-hydroxy-6-methyl-2-pyrone and the anhydrous solvent.

  • Addition of Aldehyde: To the stirred solution, add the α,β-unsaturated aldehyde derivative.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture. The amount of catalyst may need to be optimized (typically 0.1 to 0.3 equivalents).

  • Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., 50°C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a mild aqueous acid (e.g., 1M HCl) to remove the piperidine, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired arisugacin skeleton precursor.

Visualizations

Knoevenagel_Workflow Experimental Workflow for Knoevenagel-Type Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine 4-hydroxy-2-pyrone and anhydrous solvent in a flame-dried flask under inert atmosphere. add_aldehyde Add α,β-unsaturated aldehyde to the stirred solution. start->add_aldehyde add_catalyst Introduce a catalytic amount of piperidine. add_aldehyde->add_catalyst heat_monitor Stir at the optimized temperature and monitor reaction progress via TLC/LC-MS. add_catalyst->heat_monitor quench Cool the reaction and remove the solvent in vacuo. heat_monitor->quench extract Dissolve in an organic solvent and wash with mild aqueous acid and brine. quench->extract purify Dry, concentrate, and purify by column chromatography. extract->purify end Obtain the purified arisugacin skeleton precursor. purify->end

Caption: Workflow for the Knoevenagel-type reaction in arisugacin synthesis.

Signaling_Pathway Catalytic Cycle of Piperidine in Knoevenagel Condensation aldehyde α,β-Unsaturated Aldehyde iminium Iminium Ion (Electrophile) aldehyde->iminium + Piperidine piperidine Piperidine condensation Nucleophilic Attack iminium->condensation pyrone 4-Hydroxy-2-pyrone enolate Pyrone Enolate (Nucleophile) pyrone->enolate + Piperidine (Base) enolate->condensation intermediate Adduct Intermediate condensation->intermediate product Knoevenagel Product intermediate->product - H₂O product->piperidine Catalyst Regeneration water H₂O

Caption: Catalytic cycle of the Knoevenagel condensation.

Logical_Relationship Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Verify Purity of Starting Materials and Catalyst start->check_reagents check_conditions Evaluate Reaction Conditions (Temperature, Time) start->check_conditions check_side_products Analyze for Side Products (e.g., Michael Adduct) start->check_side_products solution_reagents Purify/Replace Reagents check_reagents->solution_reagents solution_conditions Optimize Temperature and Reaction Time check_conditions->solution_conditions solution_side_products Adjust Stoichiometry/Addition Rate check_side_products->solution_side_products

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Arisugacin A Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Arisugacin A in preclinical animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective acetylcholinesterase (AChE) inhibitor of microbial origin.[1][2][3] Computational models suggest that it acts as a dual binding site covalent inhibitor of AChE.[4] By inhibiting AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels and duration of action in the synapse. This mechanism is the basis for its potential therapeutic use in conditions like Alzheimer's disease.[2][4]

Q2: I have no prior in vivo data for this compound. How do I select a starting dose for my animal study?

When in vivo data is unavailable, the starting dose for a dose range-finding (DRF) study is typically estimated from in vitro data (e.g., IC50 values) and by reviewing data from compounds with similar mechanisms. This compound has a reported IC50 value in the nanomolar range (1.0 - 25.8 nM) for AChE inhibition.[1]

A common approach is to start with a screening of doses such as 5, 10, 20, 40, and 80 mg/kg to determine the Maximum Tolerated Dose (MTD).[5] The MTD is the highest dose that does not cause unacceptable side effects or overt toxicity over a specific period.[6][7]

Q3: What is a dose range-finding (DRF) study and how should I design one for this compound?

A DRF study is a preliminary experiment to determine the tolerability of a compound over a range of doses and to identify the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED).[8][9] This study guides the dose selection for subsequent, more comprehensive toxicology and efficacy studies.

A typical DRF study design involves:

  • Animal Model: Initially, a rodent model such as mice (e.g., C57BL/6 or CD-1 strains) is commonly used.[10]

  • Group Size: A small group of animals per dose level (e.g., 3-5 mice) is standard.[5]

  • Dose Escalation: Administer single, escalating doses of this compound to different groups. A placebo/vehicle group serves as the control. Dose levels can be increased in multiples (e.g., 2x or 3x) until signs of toxicity are observed.[8]

  • Route of Administration: Since this compound is reported to be orally bioavailable, oral gavage is a suitable route of administration.

  • Observation Period: Animals are closely monitored for a set period (e.g., 7 days) for clinical signs of toxicity, changes in body weight, and mortality.[11]

Experimental Protocols

Protocol 1: Dose Range-Finding (DRF) Study for this compound via Oral Gavage in Mice
  • Animal Model: Male or female CD-1 mice, 8-10 weeks old.

  • Housing: House animals in standard conditions with ad libitum access to food and water. Allow for a 7-day acclimatization period.

  • Groups: Assign animals to dose groups (n=3-5 per group), including a vehicle control group.

  • Dose Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be a homogenous suspension or solution.

  • Dose Administration:

    • Weigh each mouse immediately before dosing to calculate the precise volume.[12] The maximum recommended volume for oral gavage in mice is 10 mL/kg.[13]

    • Administer a single dose via oral gavage using an appropriately sized, ball-tipped gavage needle.[12][14]

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.[12]

  • Observations:

    • Monitor animals continuously for the first 4 hours post-dosing, and then at least twice daily for 7 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of cholinergic overstimulation (e.g., tremors, salivation).

    • Record body weight daily. A weight loss of more than 20% is often considered a sign of significant toxicity.[5]

    • Record any instances of mortality.

  • Endpoint: The MTD is identified as the highest dose at which no significant toxicity or mortality is observed.[6]

Data Presentation: Example DRF Study Results
Dose Group (mg/kg)Vehicle10204080160
Number of Animals 555555
Mortality 0/50/50/50/51/53/5
Mean Body Weight Change (Day 7) +5%+4%+2%-5%-18%N/A
Key Clinical Signs NoneNoneNoneMild lethargySignificant lethargy, tremorsSevere tremors, ataxia
MTD Determination 40 mg/kg

This is example data and does not represent actual experimental results for this compound.

Q4: How do I conduct a pharmacokinetic (PK) study for this compound?

A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of a drug.[15] This is crucial for determining the dosing frequency and understanding the drug's exposure in the body.

Protocol 2: Single-Dose Pharmacokinetic Study of this compound in Mice
  • Animal Model and Groups: Use the same strain of mice as in the DRF study. A typical design includes groups for intravenous (IV) and oral (PO) administration to determine bioavailability.[10]

  • Dose Selection: Choose a dose that is well-tolerated, based on the results of the DRF study (e.g., the MTD or a fraction thereof).

  • Administration:

    • Oral (PO): Administer this compound via oral gavage as described in Protocol 1.

    • Intravenous (IV): Administer via the tail vein.

  • Blood Sampling:

    • Collect serial blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[10]

    • Techniques like submandibular vein or saphenous vein sampling are suitable for collecting small, repeated samples from the same mouse.[16][17]

    • The total blood volume collected should not exceed the recommended limits (typically 10-15% of total blood volume over 24 hours).

  • Sample Processing: Process blood samples to obtain plasma or serum and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum (peak) plasma concentration of the drug.
Tmax Time at which Cmax is reached.
AUC (Area Under the Curve) Total drug exposure over time.
t½ (Half-life) Time required for the drug concentration to decrease by half.
F% (Bioavailability) The fraction of the orally administered dose that reaches systemic circulation.

These are the standard parameters to be determined from a PK study.

Mandatory Visualizations

Signaling Pathway

ArisugacinA_Mechanism cluster_synapse Cholinergic Synapse cluster_cleft Synaptic Cleft Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal Neuronal Signal AChE Acetylcholinesterase (AChE) ACh->AChE Binds to AChR ACh Receptors ACh->AChR Activates Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Hydrolyzes ACh ArisugacinA This compound ArisugacinA->AChE Inhibits

Caption: Mechanism of Action of this compound as an Acetylcholinesterase Inhibitor.

Troubleshooting Guide

Q5: My animals are showing unexpected toxicity at doses predicted to be safe. What should I do?

Unexpected toxicity can arise from several factors. A systematic approach is needed to identify the cause.

Possible Causes & Solutions:

  • Vehicle Toxicity: The vehicle used to dissolve/suspend this compound may have its own toxic effects.

    • Solution: Run a vehicle-only control group to assess its tolerability. Consider alternative, well-established vehicles.

  • Formulation Issues: Poor solubility or stability of this compound can lead to inconsistent dosing or the formation of toxic aggregates.

    • Solution: Verify the solubility and stability of your formulation. Ensure it is homogenous before each administration.

  • Administration Error: Incorrect oral gavage technique can cause esophageal or stomach perforation, or aspiration into the lungs, leading to acute distress or death.[18]

    • Solution: Ensure personnel are properly trained in oral gavage.[13] Double-check the gavage needle size and insertion length.[12][14]

  • Species/Strain Sensitivity: The chosen animal model may be particularly sensitive to this compound.

    • Solution: Review literature for the sensitivity of your chosen strain to similar compounds. Consider conducting a pilot study in a different strain or species.

Troubleshooting Workflow

Troubleshooting_Workflow start Unexpected Toxicity or Mortality Observed check_gavage Review Gavage Technique (Correct needle size & length?) start->check_gavage check_formulation Assess Formulation (Stable? Homogenous?) check_gavage->check_formulation Yes train_personnel Retrain Personnel check_gavage->train_personnel No check_vehicle Evaluate Vehicle Toxicity (Vehicle-only control group?) check_formulation->check_vehicle Yes reformulate Reformulate Compound check_formulation->reformulate No check_dose Re-evaluate Dose Selection (Dose calculation correct?) check_vehicle->check_dose Yes change_vehicle Select New Vehicle check_vehicle->change_vehicle No lower_dose Conduct New DRF with Lower Doses check_dose->lower_dose No end Problem Resolved check_dose->end Yes train_personnel->check_formulation reformulate->check_vehicle change_vehicle->check_dose lower_dose->end

Caption: Troubleshooting Workflow for Unexpected In Vivo Toxicity.

Q6: I am not observing the expected efficacy in my animal model. What are the possible reasons?

A lack of efficacy can be as challenging as unexpected toxicity.

Possible Causes & Solutions:

  • Insufficient Dose: The doses tested may be below the Minimum Effective Dose (MED).

    • Solution: If tolerated, test higher doses of this compound.

  • Poor Bioavailability: The compound may not be well-absorbed when administered orally, resulting in low systemic exposure.

    • Solution: Conduct a pharmacokinetic study (Protocol 2) to determine the oral bioavailability. If it is low, consider alternative routes of administration (e.g., intraperitoneal, subcutaneous) or reformulation to improve absorption.

  • Rapid Metabolism/Clearance: this compound might be metabolized and cleared from the body too quickly to exert a therapeutic effect.

    • Solution: The PK study will reveal the compound's half-life. If it is very short, a more frequent dosing schedule may be necessary.

  • Inappropriate Animal Model: The animal model may not accurately represent the human disease pathology you are targeting.

    • Solution: Thoroughly review the literature to ensure your chosen model is appropriate for studying the effects of an AChE inhibitor on your desired endpoint.

  • Target Engagement: The compound may not be reaching its target (the brain, for AChE inhibitors in Alzheimer's models) in sufficient concentrations.

    • Solution: Consider studies to measure this compound concentrations in the target tissue (e.g., brain homogenate) as part of a biodistribution study.

References

Validation & Comparative

Comparative Bioactivity of Arisugacins A and B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Arisugacins A and B, two closely related meroterpenoids isolated from the fungus Penicillium sp. FO-4259, have garnered significant interest in the scientific community for their potent biological activities. This guide provides a comprehensive comparison of the bioactivities of Arisugacin A and B, supported by experimental data, detailed protocols, and visual diagrams to aid researchers in the fields of pharmacology and drug development.

Chemical Structures and Origin

Arisugacins A and B share a common tetracyclic core structure. The key difference between them lies in the substitution on the phenyl ring. This compound possesses a 3,4-dimethoxyphenyl group, while Arisugacin B contains a 4-methoxyphenyl group.[1] Both compounds are natural products derived from the fermentation broth of Penicillium sp. FO-4259.[2][3]

Comparative Bioactivity Data

The primary and most well-documented bioactivity of Arisugacins A and B is their potent and selective inhibition of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine.

CompoundTarget EnzymeIC50 (nM)Selectivity (over BuChE)Reference
This compound Acetylcholinesterase (AChE)1.0>18,000-fold[4]
Butyrylcholinesterase (BuChE)>18,000[4]
Arisugacins A & B Acetylcholinesterase (AChE)1.0 - 25.8>2,000-fold[2]

Key Findings:

  • Potent Acetylcholinesterase Inhibition: Both this compound and B are highly potent inhibitors of AChE, with IC50 values in the low nanomolar range.[2] this compound, in particular, has been reported to have an IC50 of 1 nM.[4]

  • High Selectivity: A significant feature of these compounds is their remarkable selectivity for AChE over the closely related enzyme, butyrylcholinesterase (BuChE).[2][4] This selectivity is a desirable trait for potential therapeutic agents targeting AChE, as it may reduce the likelihood of off-target side effects.

  • Structure-Activity Relationship: The potent AChE inhibitory activity is closely linked to the core structure of the arisugacins. Related compounds, Arisugacins C and D, which have modifications to this core, exhibit significantly weaker AChE inhibition, with IC50 values of 2.5 µM and 3.5 µM, respectively.[5] This suggests that the intact tetracyclic system is crucial for high-affinity binding to the enzyme.

At present, detailed quantitative data on other bioactivities, such as antimicrobial or broad cytotoxic effects, for Arisugacins A and B are not extensively available in the public domain.

Experimental Protocols

The following is a detailed protocol for a typical in vitro acetylcholinesterase inhibition assay, based on the widely used Ellman's method, which is the standard for determining the IC50 values of inhibitors like Arisugacins.

Principle:

This colorimetric assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (ATC) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BuChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATC)

  • Butyrylthiocholine iodide (BTC)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 50 mM, pH 8.0)

  • This compound and B standards

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE and BuChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of ATC and BTC (e.g., 100 mM) in deionized water.

    • Prepare serial dilutions of this compound and B in an appropriate solvent (e.g., DMSO) and then dilute further in phosphate buffer to achieve the desired final concentrations.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of phosphate buffer to the blank wells.

    • Add 20 µL of the this compound or B dilutions to the inhibitor wells.

    • Add 20 µL of buffer to the control wells (no inhibitor).

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of the DTNB solution to all wells.

    • Add 20 µL of the AChE or BuChE enzyme solution to all wells except the blank.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the ATC or BTC substrate solution to all wells.

    • Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ActionPotential Action Potential Vesicle Synaptic Vesicle (contains Acetylcholine) ActionPotential->Vesicle triggers release ACh Acetylcholine (ACh) Vesicle->ACh AChR Acetylcholine Receptor ACh->AChR binds to AChE Acetylcholinesterase (AChE) ACh->AChE is degraded by Signal Signal Transduction AChR->Signal activates Hydrolysis Hydrolysis AChE->Hydrolysis Arisugacin This compound / B Arisugacin->AChE inhibits

Caption: Cholinergic neurotransmission and its inhibition by Arisugacins.

Experimental Workflow

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: AChE, DTNB, ATC, Arisugacin dilutions Dispense Dispense Reagents: Buffer, Inhibitor, DTNB, AChE Reagents->Dispense Preincubation Pre-incubate (e.g., 15 min at 37°C) Dispense->Preincubation StartReaction Initiate Reaction (add ATC) Preincubation->StartReaction Measure Measure Absorbance (412 nm, kinetic) StartReaction->Measure CalcRate Calculate Reaction Rates Measure->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition Plot Plot Dose-Response Curve CalcInhibition->Plot DetermineIC50 Determine IC50 Value Plot->DetermineIC50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

References

Validating the selective inhibition of AChE over BuChE by Arisugacin A.

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison Guide for Researchers in Neurodegenerative Disease and Drug Discovery

In the landscape of Alzheimer's disease research and the development of novel therapeutics, the selective inhibition of acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE) remains a critical objective. Arisugacin A, a potent meroterpenoid natural product, has emerged as a compound of significant interest due to its exceptional potency and remarkable selectivity for AChE. This guide provides a detailed comparison of this compound with other prominent AChE inhibitors, supported by experimental data and detailed protocols to aid researchers in their evaluation and future studies.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of this compound and other selected cholinesterase inhibitors are summarized in Table 1. The data clearly illustrates the superior selectivity of this compound for acetylcholinesterase.

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (BuChE IC50 / AChE IC50)
This compound 1 >18,000 >18,000
Donepezil340530~1.6
Rivastigmine51003500~0.7
Galantamine5130Not DeterminedNot Determined
Tacrine610Not DeterminedNot Determined

Table 1: Comparison of the 50% inhibitory concentrations (IC50) of this compound and other cholinesterase inhibitors against human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A higher selectivity index indicates greater selectivity for AChE.

Experimental Protocols

The determination of inhibitory potency (IC50) for cholinesterase inhibitors is typically performed using the Ellman's method. This spectrophotometric assay provides a reliable and high-throughput means of assessing enzyme activity.

Protocol: Determination of IC50 for AChE and BuChE Inhibition using Ellman's Method

1. Principle: This assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme activity and can be measured spectrophotometrically at 412 nm.

2. Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BuChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - Substrate for BuChE

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (e.g., this compound, Donepezil) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

3. Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of ATCI, BTCI, and DTNB in phosphate buffer.

    • Prepare a series of dilutions of the test compounds.

  • Assay Setup (in a 96-well plate):

    • To each well, add:

      • Phosphate buffer

      • DTNB solution

      • Test compound solution (or solvent for control wells)

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Enzyme Reaction Initiation:

    • Add the cholinesterase enzyme solution (AChE or BuChE) to each well to start the reaction.

  • Kinetic Measurement:

    • Immediately after adding the enzyme, add the corresponding substrate (ATCI for AChE, BTCI for BuChE) to all wells.

    • Measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (enzyme activity) for each concentration of the test compound.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the cholinergic signaling pathway and the experimental workflow for determining inhibitor potency.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle ACh ChAT->ACh_Vesicle Synthesis ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE AChE ACh_Released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Binding Choline_Uptake Choline Transporter AChE->Choline_Uptake Choline + Acetate Choline_Uptake->Choline Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Cholinergic signaling at the synapse.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Enzyme (AChE/BuChE) - Substrate (ATCI/BTCI) - DTNB - Buffer C Dispense Reagents and Test Compound into 96-well Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Pre-incubate Plate C->D E Initiate Reaction with Enzyme and Substrate D->E F Measure Absorbance at 412 nm (Kinetic Reading) E->F G Calculate % Inhibition for each Concentration F->G H Plot % Inhibition vs. log[Inhibitor] G->H I Determine IC50 from Dose-Response Curve H->I

Caption: Experimental workflow for IC50 determination.

Discussion and Conclusion

The data presented unequivocally demonstrates the exceptional selectivity of this compound for acetylcholinesterase over butyrylcholinesterase. This high degree of selectivity is a significant advantage in the context of developing therapeutics for Alzheimer's disease. While both AChE and BuChE hydrolyze acetylcholine, their distribution and roles in the brain differ. Selective inhibition of AChE is hypothesized to provide more targeted therapeutic effects with a potentially reduced side-effect profile compared to dual inhibitors.

In contrast, compounds like Rivastigmine inhibit both enzymes, which may offer a different therapeutic strategy, particularly in later stages of Alzheimer's disease where BuChE activity becomes more prominent in acetylcholine hydrolysis. Donepezil shows a slight preference for AChE.

The detailed experimental protocol provided for the Ellman's method offers a standardized approach for researchers to independently verify these findings and to screen novel compounds for their cholinesterase inhibitory activity. The accompanying diagrams provide a clear visual representation of the underlying biological pathway and the experimental process.

Arisugacin A: A Comparative Analysis of Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic activity of Arisugacin A, focusing on its cross-reactivity with various enzymes. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating the selectivity of this potent molecule.

Executive Summary

This compound is a potent natural product inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Due to its high affinity for AChE, this compound has been investigated as a potential therapeutic agent. Understanding its selectivity and potential off-target effects is crucial for further drug development. This guide summarizes the available data on this compound's cross-reactivity, primarily focusing on its remarkable selectivity for acetylcholinesterase over the closely related enzyme, butyrylcholinesterase (BuChE). Currently, published data on the cross-reactivity of this compound against a broader panel of enzymes is limited.

Data Presentation: Enzyme Inhibition Profile of this compound

The following table summarizes the quantitative data on the inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

EnzymeIC50 (nM)Selectivity (fold)
Acetylcholinesterase (AChE)1.0 - 25.8[1]>18,000-fold vs. BuChE
Butyrylcholinesterase (BuChE)>18,000[2]-

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency. The high selectivity fold highlights this compound's strong preference for inhibiting AChE over BuChE.

Experimental Protocols

The most common method used to determine the inhibitory activity of compounds against acetylcholinesterase is the colorimetric method developed by Ellman.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the concentration of an inhibitor (e.g., this compound) that causes 50% inhibition of AChE activity (IC50).

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound by serial dilution in the assay buffer.

    • Prepare solutions of AChE, ATCI, and DTNB in the assay buffer at the desired concentrations.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • Assay buffer

      • Test compound solution (or vehicle for control)

      • AChE solution

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the substrate (ATCI) and DTNB solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle Synthesis ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_cleft->ACh_receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal Signal Transduction ACh_receptor->Signal ArisugacinA This compound ArisugacinA->AChE Inhibition

Cholinergic signaling pathway and inhibition by this compound.

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents: AChE, ATCI, DTNB, Buffer, this compound Add_Components Add Buffer, this compound, and AChE to 96-well plate Prep_Reagents->Add_Components Incubate Incubate (e.g., 15 min at 37°C) Add_Components->Incubate Add_Substrate Add ATCI and DTNB Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calc_Inhibition Calculate % Inhibition Measure_Absorbance->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Experimental workflow for the AChE inhibition assay.

References

A Comparative Analysis of Synthetic versus Naturally Sourced Arisugacin A for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synthetically produced and naturally sourced Arisugacin A. This document outlines their physicochemical properties, biological activities, and the key signaling pathways they modulate, supported by experimental data and detailed protocols.

This compound, a potent and selective inhibitor of acetylcholinesterase (AChE), has garnered significant interest as a potential therapeutic agent, particularly in the context of Alzheimer's disease.[1][2] It is naturally produced by the fungus Penicillium sp. FO-4259 and has also been the subject of successful total synthesis efforts.[3] This guide aims to provide a side-by-side comparison of this compound from these two origins to aid researchers in selecting the appropriate compound for their studies.

Physicochemical Properties: A Comparative Overview

While direct comparative studies characterizing synthetic and natural this compound in parallel are scarce, data from various sources allow for a composite analysis of their key physicochemical properties. The fundamental molecular structure of this compound is identical regardless of its source.

PropertyValueSource
Molecular FormulaC₂₈H₃₂O₈PubChem
Molecular Weight496.5 g/mol PubChem
AppearanceWhite powder[4]

Note: The data presented in this table is based on publicly available information and may not be from a direct head-to-head comparative study of synthetic and natural this compound.

Biological Activity: Acetylcholinesterase Inhibition

The primary biological function of this compound is the potent and selective inhibition of acetylcholinesterase (AChE). This activity is crucial for its potential therapeutic effects in Alzheimer's disease, a condition characterized by a deficit in cholinergic signaling.

SourceIC₅₀ against AChEReference
Natural (from Penicillium sp. FO-4259)1.0 nM[4][5]
Natural (from Penicillium sp. FO-4259)Range: 1.0 - 25.8 nM[4]
Synthetic (racemic mixture)Not explicitly reported in comparative studies

Signaling Pathways and Mechanism of Action

This compound's mechanism of action extends beyond simple enzyme inhibition, potentially influencing downstream pathways relevant to Alzheimer's disease pathology.

Acetylcholinesterase Inhibition and Cholinergic Signaling

The core mechanism of this compound is the inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of ACh in the synapse, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, where there is a significant loss of cholinergic neurons and a subsequent decline in cognitive function.[6][7]

A computational docking study suggests that this compound may act as a dual binding site, covalent inhibitor of AChE.[5] This unique mode of action could contribute to its high potency and long-lasting effects.

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_Vesicle->ACh Release ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) AChE->ACh Breaks down Arisugacin_A This compound Arisugacin_A->AChE Inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates

This compound inhibits AChE, increasing acetylcholine levels in the synapse.
Influence on Amyloid Precursor Protein (APP) Processing

Emerging evidence suggests that acetylcholinesterase inhibitors can influence the processing of amyloid precursor protein (APP), a key molecule in the pathogenesis of Alzheimer's disease.[1][8][9] The processing of APP can occur through two main pathways: the non-amyloidogenic pathway, which is neuroprotective, and the amyloidogenic pathway, which leads to the formation of amyloid-beta (Aβ) peptides that aggregate into toxic plaques.[1] Some studies suggest that enhancing cholinergic signaling through AChE inhibition may promote the non-amyloidogenic pathway, thus reducing the production of Aβ.[1]

APP_Processing cluster_non_amyloidogenic Non-amyloidogenic (Neuroprotective) cluster_amyloidogenic Amyloidogenic (Neurotoxic) APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase Cleavage beta_secretase β-secretase APP->beta_secretase Cleavage sAPPalpha sAPPα (soluble) alpha_secretase->sAPPalpha CTF83 C83 alpha_secretase->CTF83 gamma_secretase γ-secretase beta_secretase->gamma_secretase Further Cleavage sAPPbeta sAPPβ (soluble) beta_secretase->sAPPbeta Abeta Amyloid-β (Aβ) gamma_secretase->Abeta Plaques Aβ Plaques Abeta->Plaques Aggregation AChE_Inhibition AChE Inhibition (e.g., this compound) AChE_Inhibition->alpha_secretase Promotes AChE_Inhibition->beta_secretase Inhibits

AChE inhibitors may shift APP processing towards the neuroprotective pathway.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a widely used method for determining the in vitro inhibitory activity of compounds against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer to the desired concentrations.

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE solution. A control well should contain the solvent instead of the test compound.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate, ATCI, to all wells.

  • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The yellow color develops as DTNB reacts with thiocholine, a product of ATCI hydrolysis by AChE.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition for each concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

AChE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (AChE, ATCI, DTNB, Buffer) Start->Prepare_Reagents Plate_Setup Add Buffer, this compound, and AChE to 96-well plate Prepare_Reagents->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Add_Substrate Add Substrate (ATCI) Incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC₅₀ Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Workflow for the acetylcholinesterase inhibition assay.

Conclusion

Both naturally sourced and synthetically produced this compound are valuable tools for research into neurodegenerative diseases. The natural product exhibits exceptionally high potency in inhibiting acetylcholinesterase. While direct comparative data on the biological activity of the synthetic version is not as readily available, the successful total syntheses open avenues for the production of larger quantities and structural analogs for further investigation. The choice between the two sources will depend on the specific needs of the research, including the required quantity, enantiomeric purity, and the context of the study. Further head-to-head comparative studies are warranted to fully elucidate any potential subtle differences in their biological profiles.

References

A Computational Showdown: Arisugacin A vs. Galantamine in Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Neurotherapeutics and Drug Design

The quest for potent and selective inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease, has led to the investigation of numerous compounds. Among these, the natural product Arisugacin A and the approved drug galantamine represent two distinct chemical scaffolds with remarkable inhibitory activity. This guide provides a detailed computational comparison of their binding mechanisms to AChE, supported by experimental data, to inform future drug development efforts.

At a Glance: this compound vs. Galantamine

FeatureThis compoundGalantamine
Inhibitory Potency (IC50) 1.0 nM[1][2]Varies (compared to others)
Binding Site(s) Dual binding site: Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS)[1][3][4]Binds at the base of the active site gorge, interacting with the choline-binding site and acyl-binding pocket[5]
Key Interactions Hydrogen bonding with Phe288 and Tyr70; π-stacking with Trp279; potential covalent bond with Ser200[1][3]Stacking with Trp84; interactions with Phe288, Phe290; hydrogen bond with Glu199; non-conventional hydrogen bond with Asp72[5]
Chemical Nature Non-nitrogen containing meroterpenoid[1][2][3]Alkaloid containing a tertiary amine[5]
Binding Affinity (Computational) Predicted binding affinity of -15.7 kcal/mol for a derivative[3]Binding energy of -17.0 kcal/mol (ONIOM method)[6]

Delving into the Binding Mechanisms

Computational modeling, primarily through molecular docking and molecular dynamics simulations, has provided invaluable insights into how these two molecules interact with the intricate active site of AChE.

This compound: A Dual-Site, Potentially Covalent Inhibitor

Computational studies suggest that this compound is a highly potent inhibitor that occupies both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, mimicking the action of dual-binding site inhibitors like donepezil.[1][3] This dual-site interaction is significant as the PAS is implicated in the AChE-induced aggregation of β-amyloid plaques, a hallmark of Alzheimer's disease.[1][3]

Key predicted interactions for this compound include:

  • Hydrogen bonding: The D-ring α-pyrone carbonyl forms a hydrogen bond with the backbone NH of Phe288. The 4-methoxy group on the E-ring also forms a hydrogen bond with Tyr70.[1]

  • π-stacking: A crucial π-π stacking interaction occurs between the aromatic E-ring of this compound and the indole ring of Trp279.[1]

  • Potential Covalent Inhibition: Modeling studies suggest the possibility of a reversible covalent bond forming between the A-ring enone of this compound and the hydroxyl group of the catalytic Ser200 residue.[3][7]

Galantamine: A Classic Active Site Blocker

Galantamine, an established Alzheimer's drug, binds at the base of the active site gorge of AChE.[5] X-ray crystallography has revealed its precise orientation and interactions.[5] Unlike this compound, its primary mode of action is the competitive inhibition of acetylcholine hydrolysis at the CAS.

Key interactions for galantamine include:

  • π-stacking: The cyclohexene ring of galantamine stacks against the indole ring of Trp84 in the choline-binding site.[5]

  • Hydrogen Bonding: A strong hydrogen bond is formed between the hydroxyl group of galantamine and the side chain of Glu199.[5]

  • Other Interactions: The tertiary amine of galantamine appears to form a non-conventional hydrogen bond with Asp72. It also interacts with Phe288 and Phe290 in the acyl-binding pocket.[5]

Visualizing the Interactions

The following diagrams, generated using Graphviz, illustrate the key binding interactions and the computational workflow used to study these molecules.

Arisugacin_A_Binding cluster_AChE AChE Active Site cluster_ArisugacinA This compound Trp279 Trp279 Phe288 Phe288 Tyr70 Tyr70 Ser200 Ser200 (Catalytic) E_ring E-ring E_ring->Trp279 π-stacking D_ring_carbonyl D-ring Carbonyl D_ring_carbonyl->Phe288 H-bond Methoxy_group 4-Methoxy Group Methoxy_group->Tyr70 H-bond A_ring_enone A-ring Enone A_ring_enone->Ser200 Potential Covalent Bond

Caption: Key interactions of this compound within the AChE active site.

Galantamine_Binding cluster_AChE AChE Active Site cluster_Galantamine Galantamine Trp84 Trp84 Phe288_290 Phe288/Phe290 Glu199 Glu199 Asp72 Asp72 Cyclohexene_ring Cyclohexene Ring Cyclohexene_ring->Trp84 π-stacking Hydroxyl_group Hydroxyl Group Hydroxyl_group->Glu199 H-bond Tertiary_amine Tertiary Amine Tertiary_amine->Asp72 Non-conventional H-bond Galantamine Galantamine Galantamine->Phe288_290 Interaction

Caption: Key interactions of Galantamine within the AChE active site.

Computational_Workflow start Define Research Question: Compare this compound and Galantamine Binding prep Prepare Structures: - AChE Protein (PDB) - Ligands (this compound, Galantamine) start->prep docking Molecular Docking (e.g., AutoDock Vina) prep->docking analysis1 Analyze Docking Results: - Binding Poses - Scoring Functions - Key Interactions docking->analysis1 md Molecular Dynamics Simulation analysis1->md analysis2 Analyze MD Trajectories: - RMSD, RMSF - Hydrogen Bonds - Binding Free Energy (MM-PBSA/GBSA) md->analysis2 conclusion Draw Conclusions: - Compare Binding Modes - Quantify Binding Affinities - Inform Drug Design analysis2->conclusion

References

A Comparative Guide to the Efficacy of Arisugacin A and Other Fungal Metabolites as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Arisugacin A, a potent fungal metabolite, against other known fungal-derived inhibitors of acetylcholinesterase (AChE). The data presented is compiled from various experimental studies to offer an objective overview for researchers in neurodegenerative disease and drug discovery.

Quantitative Efficacy of Fungal AChE Inhibitors

The inhibitory potential of various fungal metabolites against acetylcholinesterase is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values for this compound and other selected fungal metabolites.

Fungal MetaboliteProducing FungusAcetylcholinesterase (AChE) IC50Butyrylcholinesterase (BuChE) IC50Reference
This compound Penicillium sp. FO-42591 nM18,000 nM[1]
Arisugacin B Penicillium sp. FO-42591-3.5 nM>30 nM[1]
Arisugacin C Penicillium sp. FO-42592,500 nMNot Reported
Arisugacin D Penicillium sp. FO-42593,500 nMNot Reported
Territrem B Aspergillus terreus7.03 nMNot Reported[2]
Territrem C Aspergillus terreusNot ReportedNot Reported
Terrequinone A Aspergillus niveus Fv-er40122.62 µM31.85 µM[3]
Citrinin Aspergillus niveus Fv-er40120.12 µM30.12 µM[3]
Asterric Acid Talaromyces aurantiacus FL1566.7 µMNo Inhibition[4]
Methyl Asterrate Talaromyces aurantiacus FL1523.3 µMNo Inhibition[4]
Ethyl Asterrate Talaromyces aurantiacus FL1520.1 µMNo Inhibition[4]

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity for the compounds listed above is predominantly carried out using a modification of the spectrophotometric method developed by Ellman.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (ATC) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme's activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (fungal metabolites) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate and a microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in the phosphate buffer.

  • Assay Mixture Preparation: In a 96-well plate, the reaction mixture is prepared by adding the phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution. A control well containing the solvent instead of the test compound is also prepared.

  • Pre-incubation: The plate is typically pre-incubated for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, ATCI, to all wells.

  • Measurement: The absorbance at 412 nm is measured immediately and then kinetically over a specific time period (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Calculation of Inhibition: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated using the following formula:

    % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5][6][7][8]

Signaling Pathway and Experimental Workflow

Amyloid Precursor Protein (APP) Processing Pathway

Acetylcholinesterase inhibitors, such as this compound, are primarily investigated for their therapeutic potential in Alzheimer's disease. One of the key pathological hallmarks of Alzheimer's is the accumulation of amyloid-beta (Aβ) plaques, which are formed through the amyloidogenic processing of the amyloid precursor protein (APP). AChE inhibitors can indirectly influence this pathway by enhancing cholinergic signaling, which has been shown to promote the non-amyloidogenic processing of APP, a pathway that precludes the formation of Aβ.[9][10]

APP_Processing_Pathway cluster_amyloidogenic Amyloidogenic Pathway (Aβ Formation) cluster_non_amyloidogenic Non-Amyloidogenic Pathway (Neuroprotective) cluster_intervention Therapeutic Intervention APP_amyloid APP sAPPb sAPPβ APP_amyloid->sAPPb β-secretase (BACE1) CTF_beta C99 APP_amyloid->CTF_beta β-secretase (BACE1) Abeta Aβ (Plaque Formation) CTF_beta->Abeta γ-secretase APP_non_amyloid APP sAPPa sAPPα (Neuroprotective) APP_non_amyloid->sAPPa α-secretase CTF_alpha C83 APP_non_amyloid->CTF_alpha α-secretase p3 p3 CTF_alpha->p3 γ-secretase AChE_inhibitor This compound & Other Fungal Metabolites AChE AChE AChE_inhibitor->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Activates PKC PKC Muscarinic_Receptor->PKC Activates PKC->APP_non_amyloid Promotes α-secretase APP_start Amyloid Precursor Protein (APP) APP_start->APP_amyloid APP_start->APP_non_amyloid

Caption: Amyloid Precursor Protein processing pathways and the influence of AChE inhibitors.

Experimental Workflow for AChE Inhibitor Screening

The general workflow for identifying and characterizing novel acetylcholinesterase inhibitors from fungal sources involves several key stages, from initial screening to detailed kinetic analysis.

AChE_Inhibitor_Workflow start Fungal Culture Library extraction Metabolite Extraction start->extraction primary_screen Primary Screening (AChE Inhibition Assay) extraction->primary_screen hit_id Hit Identification (Active Extracts) primary_screen->hit_id fractionation Bioassay-Guided Fractionation hit_id->fractionation isolation Compound Isolation & Purification fractionation->isolation structure_elucidation Structure Elucidation (NMR, MS) isolation->structure_elucidation ic50 IC50 Determination isolation->ic50 kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) ic50->kinetics selectivity Selectivity Assay (vs. BuChE) ic50->selectivity

Caption: General workflow for screening and characterizing fungal AChE inhibitors.

References

Arisugacin A: Unveiling its Potential as a Dual Binding Site Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Arisugacin A, a natural product isolated from Penicillium sp. FO-4259, has emerged as a highly potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme critically implicated in the progression of Alzheimer's disease.[1][2] Computational modeling studies have illuminated a compelling hypothesis: this compound may function as a dual binding site inhibitor, concurrently engaging with the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[3][4][5] This dual engagement is a sought-after characteristic in next-generation Alzheimer's therapeutics, as it may not only enhance cholinergic neurotransmission but also mitigate amyloid-β aggregation, a key pathological hallmark of the disease.

This guide provides a comparative analysis of this compound against established acetylcholinesterase inhibitors, presenting available quantitative data, outlining key experimental protocols for inhibitor validation, and visualizing the proposed mechanism of action.

Performance Comparison: this compound vs. Clinically Used AChE Inhibitors

While direct experimental validation of this compound's dual binding site inhibition is still emerging, its inhibitory potency can be compared to that of well-characterized drugs with known binding mechanisms. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, for this compound and other selected AChE inhibitors.

InhibitorTarget EnzymeIC50 (nM)Binding Mechanism
This compound Acetylcholinesterase (AChE)1.0Putative Dual Binding Site (CAS & PAS)
DonepezilAcetylcholinesterase (AChE)~10Dual Binding Site (CAS & PAS)[6]
Huperzine AAcetylcholinesterase (AChE)~82Primarily Catalytic Active Site (CAS)[6]
GalantamineAcetylcholinesterase (AChE)VariesPrimarily Catalytic Active Site (CAS)[7]
RivastigmineAcetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)VariesCovalent modification of the Catalytic Active Site (CAS)[8][9]

Note: IC50 values can vary depending on the experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols for Validation

The validation of a dual binding site AChE inhibitor typically involves a combination of enzymatic kinetic studies, biophysical techniques, and structural biology.

Enzymatic Kinetic Assays

The inhibitory activity of a compound on AChE is commonly determined using the Ellman's method.

Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

General Protocol:

  • Preparation of Reagents: Prepare solutions of AChE, the test inhibitor (e.g., this compound) at various concentrations, acetylthiocholine iodide (substrate), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: In a 96-well plate, add the AChE solution and the inhibitor solution. Incubate for a defined period to allow for inhibitor-enzyme binding.

  • Initiation of Reaction: Add the substrate (acetylthiocholine) and DTNB to initiate the enzymatic reaction.

  • Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The rate of reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

To investigate the dual binding site mechanism, kinetic studies can be modified by:

  • Using different substrates: Comparing the inhibition kinetics with substrates that bind differently to the CAS and PAS.

  • Competition assays: Performing inhibition studies in the presence of a known PAS-specific ligand. A change in the inhibitory potency of the test compound would suggest binding to the PAS.

Structural Biology Studies

X-ray Crystallography: The most definitive method to validate dual binding site inhibition is to determine the crystal structure of the inhibitor in complex with AChE. This provides a detailed atomic-level view of the interactions between the inhibitor and both the CAS and PAS of the enzyme.

General Workflow:

  • Protein Expression and Purification: Recombinant AChE is expressed and purified to high homogeneity.

  • Co-crystallization: The purified AChE is incubated with the inhibitor to form a complex, which is then subjected to crystallization trials under various conditions.

  • X-ray Diffraction Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the three-dimensional structure of the AChE-inhibitor complex.

Visualizing the Proposed Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed dual binding site inhibition of this compound and a general experimental workflow for its validation.

cluster_AChE Acetylcholinesterase (AChE) cluster_Inhibitor This compound CAS Catalytic Active Site (CAS) PAS Peripheral Anionic Site (PAS) ArisugacinA This compound ArisugacinA->CAS Inhibition of Acetylcholine Hydrolysis ArisugacinA->PAS Modulation of Aβ Aggregation Start Hypothesis: This compound is a dual binding site inhibitor Computational Computational Docking (In Silico) Start->Computational Initial Prediction Kinetic Enzyme Kinetic Studies (In Vitro) Computational->Kinetic Guides Experimental Design Structural X-ray Crystallography (Structural Biology) Kinetic->Structural Provides Functional Evidence Validation Validation of Dual Binding Mechanism Structural->Validation Definitive Confirmation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.